molecular formula C31H33BrN4O9 B15576195 Antitumor agent-183

Antitumor agent-183

Cat. No.: B15576195
M. Wt: 700.6 g/mol
InChI Key: IPNJNCWSYYYTQE-RMIIKSHTSA-N
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Description

Antitumor agent-183 is a useful research compound. Its molecular formula is C31H33BrN4O9 and its molecular weight is 700.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H33BrN4O9

Molecular Weight

700.6 g/mol

IUPAC Name

2-bromo-N-[(3S)-7-(3,5-dimethylphenoxy)-2,5-dioxo-3-[2-oxo-2-[trideuteriomethoxy(trideuteriomethyl)amino]ethyl]-3,4-dihydro-1H-1,4-benzodiazepin-8-yl]-3,4,5-tris(trideuteriomethoxy)benzamide

InChI

InChI=1S/C31H33BrN4O9/c1-15-8-16(2)10-17(9-15)45-23-11-18-20(33-31(40)22(35-29(18)38)14-25(37)36(3)44-7)13-21(23)34-30(39)19-12-24(41-4)27(42-5)28(43-6)26(19)32/h8-13,22H,14H2,1-7H3,(H,33,40)(H,34,39)(H,35,38)/t22-/m0/s1/i3D3,4D3,5D3,6D3,7D3

InChI Key

IPNJNCWSYYYTQE-RMIIKSHTSA-N

Origin of Product

United States

Foundational & Exploratory

Antitumor Agent-183: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor Agent-183 is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways. Dysregulation of the PI3K/AKT/mTOR cascade is a frequent event in a wide variety of human cancers, driving tumor growth, proliferation, and survival.[1][2] Agent-183 is designed as a dual ATP-competitive inhibitor, targeting the kinase domains of both PI3K and mTOR. This dual-action mechanism is intended to provide a more comprehensive and durable blockade of the pathway compared to agents that target a single node, mitigating the common issue of feedback loop activation.[1] This document provides an in-depth overview of the mechanism of action, biochemical and cellular activity, and key experimental protocols for the characterization of this compound.

Core Mechanism of Action: Dual PI3K/mTOR Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals from growth factors and nutrients into cellular responses such as proliferation, survival, and motility.[3] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[4]

This compound functions by binding to the ATP-binding pocket in the kinase domains of both PI3K and mTOR (specifically mTORC1 and mTORC2). This competitive inhibition prevents the phosphorylation of their respective substrates:

  • PI3K Inhibition : Prevents the conversion of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This action blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.

  • mTOR Inhibition : Directly inhibits the kinase activity of both mTORC1 and mTORC2 complexes. This leads to the dephosphorylation of key mTORC1 substrates like S6 ribosomal protein kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[3] Inhibition of mTORC2 prevents the full activation of AKT via phosphorylation at the Ser473 site.[5]

By targeting both PI3K and mTOR, Agent-183 effectively shuts down signaling both upstream and downstream of AKT, a central node in the pathway.[1]

Signaling Pathway Diagram

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Agent183 This compound Agent183->PI3K Inhibits Agent183->mTORC2 Inhibits Agent183->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR pathway showing dual inhibition by this compound.

Biochemical and Cellular Activity

The potency of this compound has been characterized through a series of biochemical and cell-based assays.

Table 1: Biochemical Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) values of Agent-183 against purified Class I PI3K isoforms and mTOR kinase. Data are representative of values obtained for potent dual inhibitors.[][7][8]

Target EnzymeIC50 (nM)
PI3Kα (p110α)1.8
PI3Kβ (p110β)2.5
PI3Kδ (p110δ)1.9
PI3Kγ (p110γ)4.2
mTOR (FRAP1)3.5
Table 2: Cellular Anti-Proliferative Activity

This table shows the IC50 values for the anti-proliferative effects of Agent-183 against a panel of human cancer cell lines after 72 hours of treatment. These cell lines represent various tumor types with known PI3K pathway activation status.[9]

Cell LineCancer TypePI3K Pathway StatusIC50 (nM)
MCF-7BreastPIK3CA Mutant25
PC-3ProstatePTEN Null31
U-87 MGGlioblastomaPTEN Null28
A549LungKRAS Mutant150
HCT116ColonPIK3CA Mutant45

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

In Vitro Kinase Assay (HTRF)

This assay measures the direct inhibitory effect of Agent-183 on PI3K kinase activity.[10]

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the product of the kinase reaction, PIP3. The HTRF signal is inversely proportional to the amount of PIP3 produced.

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.

    • Assay Plate Setup: Add diluted compound or vehicle control (DMSO) to a 384-well low-volume plate.

    • Enzyme Addition: Add recombinant human PI3Kα (p110α/p85α) enzyme to each well. Pre-incubate for 20 minutes at room temperature to allow for inhibitor binding.

    • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

    • Incubation: Incubate the plate for 60 minutes at room temperature.

    • Detection: Stop the reaction by adding the HTRF detection reagents (e.g., biotin-PIP3 tracer and europium-labeled anti-GST-antibody/streptavidin-XL665).

    • Signal Reading: After a final 60-minute incubation, measure the HTRF signal on a compatible plate reader.

    • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Agent-183 start->prep_compound add_to_plate Add Compound/Vehicle to 384-well Plate prep_compound->add_to_plate add_enzyme Add PI3K Enzyme add_to_plate->add_enzyme pre_incubate Pre-incubate 20 min add_enzyme->pre_incubate initiate_reaction Add ATP + PIP2 Substrate pre_incubate->initiate_reaction incubate_reaction Incubate 60 min initiate_reaction->incubate_reaction add_detection Add HTRF Detection Reagents incubate_reaction->add_detection read_plate Read HTRF Signal add_detection->read_plate analyze_data Calculate % Inhibition and IC50 Value read_plate->analyze_data end_process End analyze_data->end_process

Caption: Experimental workflow for the in vitro PI3K kinase HTRF assay.

Cell Viability (MTT) Assay

This assay determines the effect of Agent-183 on the metabolic activity and proliferation of cancer cell lines.[11][12][13]

  • Principle: The MTT assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[12]

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treatment: Replace the medium with fresh medium containing serially diluted this compound or vehicle control.

    • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for another 4 hours.[11]

    • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values using a dose-response curve.

Western Blot Analysis

This technique is used to confirm the mechanism of action by measuring the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[14][15]

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect changes in the levels of phosphorylated and total proteins.

  • Procedure:

    • Cell Treatment: Plate cells (e.g., PC-3) and grow to 70-80% confluency. Treat with various concentrations of Agent-183 (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[15]

    • SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% polyacrylamide gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[14]

      • Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-S6K (Thr389), anti-total-Akt, anti-GAPDH).[16]

      • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Perform densitometry analysis using software like ImageJ. Normalize the phosphoprotein signal to the corresponding total protein signal.[17][18][19]

Cell Cycle Analysis

This protocol assesses the effect of Agent-183 on cell cycle progression.

  • Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Procedure:

    • Treatment: Treat cells with Agent-183 at its IC50 concentration for 24 hours.

    • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate for at least 2 hours at 4°C.[20][21]

    • Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[22]

    • Analysis: Analyze the samples on a flow cytometer. The data is used to generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Downstream Cellular Effects

The dual inhibition of the PI3K/mTOR pathway by Agent-183 leads to several key downstream anti-tumor effects. The primary outcomes are the induction of G1 cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: By inhibiting the mTORC1-S6K axis, Agent-183 suppresses the translation of proteins essential for cell cycle progression, such as cyclins. This leads to an accumulation of cells in the G1 phase, preventing them from entering the S phase and replicating their DNA.

  • Induction of Apoptosis: The PI3K/AKT pathway is a major pro-survival signal, in part through the inhibition of pro-apoptotic proteins. By blocking AKT activation, Agent-183 relieves this inhibition, thereby promoting programmed cell death.

Downstream_Effects cluster_effects Cellular Consequences Agent183 This compound PI3K_mTOR PI3K/mTOR Inhibition Agent183->PI3K_mTOR Protein_Synth_Down Decreased Protein Synthesis (↓S6K) PI3K_mTOR->Protein_Synth_Down AKT_Activity_Down Decreased AKT Activity PI3K_mTOR->AKT_Activity_Down Cell_Cycle_Arrest G1 Cell Cycle Arrest Protein_Synth_Down->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis AKT_Activity_Down->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Logical flow of the downstream cellular effects of Agent-183.

Conclusion

This compound represents a promising therapeutic strategy by virtue of its dual inhibitory action on the PI3K and mTOR pathways. Its mechanism leads to a robust blockade of key signaling nodes responsible for cancer cell proliferation and survival. The comprehensive biochemical and cellular data confirm its potency and mechanism of action, supporting its continued development as a targeted anti-cancer agent. The detailed protocols provided herein serve as a foundation for further investigation and characterization of this and similar compounds.

References

"Antitumor agent-183" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-183, also known as Anticancer agent 183 or compound 4h, is a novel synthetic 1,3,4-oxadiazole (B1194373) derivative that has demonstrated significant potential as an anticancer agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its synthesis and evaluation are presented, along with a summary of its cytotoxic and apoptotic effects on cancer cell lines. Furthermore, this guide elucidates the proposed mechanism of action, including the inhibition of matrix metalloproteinase-9 (MMP-9) and the subsequent induction of apoptosis, with accompanying signaling pathway diagrams.

Chemical Structure and Properties

This compound is chemically identified as a 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivative.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 3018960-58-9[2]
Molecular Formula C19H18N4O4S[2]
SMILES O=C(NC=1C=CC=CC1OCC2=NN=C(O2)SCC(=O)NC=3C=CC=CC3)C[2]
Appearance Not specified in provided results
Solubility Not specified in provided results
Storage Temperature -20℃[2]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and pro-apoptotic activity, particularly against the A549 human lung cancer cell line.[1][3] The primary mechanism of action is the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis.[1][3]

Cytotoxicity

The compound has shown a remarkable cytotoxic profile against A549 cells, with a half-maximal inhibitory concentration (IC50) of less than 0.14 μM.[1][3]

Cell LineIC50 (μM)Reference
A549 (Human Lung Cancer) < 0.14[1][3]
C6 (Rat Glioma) 13.04[1]
MMP-9 Inhibition

This compound is a potent inhibitor of MMP-9, with an IC50 value of 1.65 μM.[1] Inhibition of MMP-9 is a key therapeutic strategy in cancer treatment as this enzyme plays a crucial role in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[2]

EnzymeIC50 (μM)Reference
MMP-9 1.65[1]
Induction of Apoptosis and Cell Cycle Arrest

The compound induces apoptosis in cancer cells at a higher rate than the standard chemotherapeutic drug cisplatin (B142131).[1] Furthermore, it causes a significant retention of cells in the G0/G1 phase of the cell cycle, indicating a disruption of cell cycle progression.[1][3]

ParameterObservationReference
Apoptosis Induction Higher ratio (16.10–21.54%) than cisplatin (10.07%)[1]
Cell Cycle Arrest Outstanding retention rates in the G0/G1 phase (89.66%)[1][3]
Mitochondrial Membrane Depolarization Observed[1]
Caspase-3 Activation Observed[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on the procedures described by Yurttaş et al. (2023).

Synthesis of this compound (Compound 4h)

The synthesis of this compound involves a multi-step process:

  • Synthesis of Ethyl 2-((2-acetamidophenyl)oxy)acetate (Intermediate 1): A mixture of ethyl 2-chloroacetate, N-(2-hydroxyphenyl)acetamide, and potassium carbonate is refluxed in acetone. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed, and the crude product is purified by filtration, washing with water, and crystallization from ethanol.[3]

  • Synthesis of 2-((2-Acetamidophenyl)oxy)acetohydrazide (Intermediate 2): Intermediate 1 is reacted with hydrazine (B178648) hydrate.

  • Synthesis of 5-(((2-Acetamidophenyl)oxy)methyl)-1,3,4-oxadiazole-2-thiol (Intermediate 3): Intermediate 2 is treated with carbon disulfide in the presence of potassium hydroxide.

  • Synthesis of 2-Chloro-N-(substituted-phenyl/heteroaryl)acetamide (Intermediate 4): A substituted aniline (B41778) or heteroarylamine is reacted with 2-chloroacetyl chloride.

  • Synthesis of Final Compound (4h): Intermediate 3 is reacted with the appropriate 2-chloro-N-(substituted-phenyl)acetamide (Intermediate 4) in the presence of a base.

Cell Culture
  • Cell Lines: A549 (human lung cancer), C6 (rat glioma), and L929 (murine fibroblast) cell lines are used.

  • Culture Medium: Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a suitable density.

  • After 24 hours of incubation, cells are treated with various concentrations of this compound.

  • Following a 48-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • After incubation, the formazan (B1609692) crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

MMP-9 Inhibition Assay

The inhibitory effect on MMP-9 is determined using a commercially available MMP-9 inhibitor screening kit according to the manufacturer's instructions.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells are treated with this compound for a specified time.

  • Cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Cell Cycle Analysis
  • Cells are treated with the compound and then harvested.

  • Cells are fixed in cold 70% ethanol.

  • The fixed cells are treated with RNase A and stained with propidium iodide.

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Mitochondrial Membrane Potential Assay

Changes in mitochondrial membrane potential are assessed using a fluorescent probe such as JC-1, followed by analysis with flow cytometry or fluorescence microscopy.

Caspase-3 Activity Assay

Caspase-3 activity is measured using a colorimetric or fluorometric assay kit that detects the cleavage of a caspase-3 specific substrate.

Signaling Pathways and Visualizations

The antitumor activity of this compound is mediated through the inhibition of MMP-9, which in turn triggers apoptotic signaling cascades.

Proposed Mechanism of Action Workflow

The following diagram illustrates the proposed workflow for the action of this compound.

G cluster_0 This compound Action A This compound B MMP-9 Inhibition A->B F Cell Cycle Arrest (G0/G1) A->F C Decreased Extracellular Matrix Degradation B->C E Induction of Apoptosis B->E D Inhibition of Invasion and Metastasis C->D G Tumor Growth Inhibition E->G F->G

Caption: Proposed mechanism of action for this compound.

MMP-9 Inhibition and Apoptosis Signaling Pathway

The inhibition of MMP-9 by this compound can lead to the induction of apoptosis through multiple signaling pathways. One proposed pathway involves the modulation of the NF-κB signaling pathway.

G cluster_0 MMP-9 Inhibition-Induced Apoptosis A This compound B MMP-9 A->B Inhibition C NF-κB Pathway B->C Activation G Fas/FasL Pathway B->G Cleavage of FasL D Anti-apoptotic Gene Expression (e.g., Bcl-2, XIAP) C->D Upregulation E Apoptosis D->E Inhibition F Caspase Activation F->E G->F

Caption: Signaling pathway of MMP-9 inhibition-induced apoptosis.

Conclusion

This compound is a promising preclinical candidate with potent and selective anticancer activity. Its mechanism of action, centered on the inhibition of MMP-9 and the subsequent induction of apoptosis and cell cycle arrest, provides a strong rationale for its further development as a therapeutic agent for lung cancer and potentially other malignancies. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and expand upon these findings. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessment to advance this compound towards clinical application.

References

Unveiling the Target and Action of Anticancer Agent 183: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and validation of the promising anticancer agent 183, also identified as compound 4h. This document outlines the agent's mechanism of action, detailing its primary molecular target and its effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Executive Summary

Anticancer agent 183 (compound 4h) has been identified as a potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis. The agent exhibits significant cytotoxic effects against the A549 human lung adenocarcinoma cell line, inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. This guide consolidates the current understanding of agent 183, providing a foundational resource for further research and development.

Target Identification and Validation

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from in vitro studies of anticancer agent 183.

Parameter Cell Line Value Reference
IC50A549< 0.14 µM[1]
Enzyme Inhibition Enzyme Inhibition (%) Concentration
MMP-9 InhibitionMMP-9> 75%100 µg/mL
Cell Cycle Analysis Cell Line Effect Reference
Cell Cycle ArrestA549G0/G1 Phase Arrest

Table 1: In Vitro Efficacy of Anticancer Agent 183

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target identification and validation of anticancer agent 183.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing the cytotoxic effects of a compound on a cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of anticancer agent 183 on A549 cells.

Materials:

  • A549 human lung adenocarcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • Anticancer agent 183 (compound 4h)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of anticancer agent 183 in complete DMEM.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of anticancer agent 183. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MMP-9 Inhibition Assay (Fluorometric)

This protocol describes a method to quantify the inhibitory effect of a compound on MMP-9 activity.

Objective: To determine the percentage of MMP-9 inhibition by anticancer agent 183.

Materials:

  • Recombinant human MMP-9

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Anticancer agent 183

  • A known MMP-9 inhibitor (positive control)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare dilutions of anticancer agent 183 in assay buffer.

  • In a 96-well black plate, add the assay buffer, anticancer agent 183 at various concentrations, and recombinant human MMP-9. Include a control with no inhibitor and a positive control with a known MMP-9 inhibitor.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the MMP-9 fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode for at least 30 minutes at 37°C.

  • Calculate the reaction velocity (rate of fluorescence increase) for each well.

  • Determine the percentage of MMP-9 inhibition by comparing the reaction velocity in the presence of the inhibitor to the control.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with a compound.

Objective: To determine the effect of anticancer agent 183 on the cell cycle progression of A549 cells.

Materials:

  • A549 cells

  • Anticancer agent 183

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with anticancer agent 183 at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell suspension using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins by Western blotting.

Objective: To validate the induction of apoptosis by anticancer agent 183 through the analysis of apoptotic markers.

Materials:

  • A549 cells treated with anticancer agent 183

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control A549 cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities and normalize to a loading control like GAPDH.

Signaling Pathways and Mechanisms of Action

Anticancer agent 183 exerts its anticancer effects through a multi-faceted mechanism initiated by the inhibition of MMP-9. The downstream consequences of MMP-9 inhibition in cancer cells are complex and can lead to cell cycle arrest and apoptosis.

Proposed Signaling Pathway for Anticancer Agent 183

The following diagram illustrates the proposed signaling cascade initiated by the inhibition of MMP-9 by anticancer agent 183, leading to G0/G1 cell cycle arrest and apoptosis in A549 cells.

Anticancer_Agent_183_Pathway cluster_extracellular Extracellular Matrix cluster_cell A549 Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agent_183 Anticancer Agent 183 (Compound 4h) MMP9 MMP-9 Agent_183->MMP9 Inhibits Integrins Integrins MMP9->Integrins Activates (cleavage of ECM components) FAK FAK Integrins->FAK Activates PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt CyclinD1_CDK46 Cyclin D1 / CDK4/6 Akt->CyclinD1_CDK46 Promotes expression Bax Bax Akt->Bax Reduced Akt activity decreases Bcl-2's inhibition of Bax Bcl2 Bcl-2 Akt->Bcl2 Promotes survival Rb Rb CyclinD1_CDK46->Rb Reduced Cyclin D1/CDK4/6 leads to less Rb phosphorylation pRb p-Rb CyclinD1_CDK46->pRb Phosphorylates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release from mitochondria Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis E2F E2F Rb->E2F Inhibits G1_S_transition G1/S Transition pRb->G1_S_transition Hypophosphorylated Rb prevents G1/S transition (G0/G1 Arrest) E2F->G1_S_transition Promotes

Caption: Proposed signaling pathway of Anticancer Agent 183.

Experimental Workflow for Target Validation

The following diagram outlines the logical workflow for the identification and validation of the target and mechanism of action of anticancer agent 183.

Experimental_Workflow Start Start: Potent anticancer agent identified In_Silico In Silico Screening (e.g., molecular docking) Start->In_Silico Cell_Viability Cell-Based Assay (MTT Assay on A549 cells) Start->Cell_Viability Phenotypic Screening In_Vitro_Enzyme In Vitro Enzymatic Assay (MMP-9 Inhibition Assay) In_Silico->In_Vitro_Enzyme Hypothesized Target Target_Identified Primary Target Identified: MMP-9 In_Vitro_Enzyme->Target_Identified Confirms direct inhibition Cell_Viability->Target_Identified Confirms cellular activity MoA_Investigation Mechanism of Action Investigation Target_Identified->MoA_Investigation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MoA_Investigation->Cell_Cycle Apoptosis_Assay Apoptosis Validation (Western Blot for Caspases, Bcl-2 family) MoA_Investigation->Apoptosis_Assay Conclusion Conclusion: Agent 183 inhibits MMP-9, leading to G0/G1 arrest and apoptosis in A549 cells Cell_Cycle->Conclusion Identifies G0/G1 arrest Apoptosis_Assay->Conclusion Confirms apoptotic pathway

Caption: Experimental workflow for target identification.

Conclusion and Future Directions

Anticancer agent 183 (compound 4h) is a potent inhibitor of MMP-9 with significant anticancer activity against the A549 human lung adenocarcinoma cell line. Its mechanism of action involves the induction of G0/G1 cell cycle arrest and apoptosis, likely through the disruption of MMP-9-mediated signaling pathways that are crucial for cell survival and proliferation.

Future research should focus on in vivo studies to evaluate the efficacy and safety of anticancer agent 183 in preclinical models of lung cancer. Further investigation into the detailed molecular interactions between the agent and MMP-9, as well as a more comprehensive elucidation of the downstream signaling cascades, will be crucial for its development as a potential therapeutic agent. Additionally, screening against a broader panel of cancer cell lines could reveal further therapeutic opportunities for this promising compound.

References

An In-depth Technical Guide on the Role of Osimertinib in Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (B560133), marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1] Its high potency and selectivity for EGFR-sensitizing and T790M resistance mutations, while sparing wild-type EGFR, mark a substantial development in targeted cancer therapy.[1][2] This guide provides a detailed overview of Osimertinib's mechanism of action, its role in critical signal transduction pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively inhibit mutant forms of EGFR. EGFR is a transmembrane glycoprotein (B1211001) crucial for regulating cell growth, proliferation, and survival.[1] In cancers like NSCLC, EGFR mutations can lead to its constitutive activation, driving uncontrolled cell division.[1][3]

Osimertinib's therapeutic effect is achieved through:

  • Irreversible Covalent Binding: Osimertinib forms a covalent bond with the cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding permanently blocks the kinase activity, thereby inhibiting the downstream signaling pathways that promote tumor growth.[1][4]

  • Selective Inhibition of Mutant EGFR: A key feature of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR.[1][3] It potently inhibits EGFR with sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][4][5] This selectivity minimizes off-target effects and improves the therapeutic window.[1][3]

Role in Signal Transduction Pathways

By inhibiting the autophosphorylation of mutant EGFR, Osimertinib effectively blocks the activation of key downstream signaling cascades that are critical for tumor cell proliferation and survival. The two primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1][3]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism.[6][7] In EGFR-mutated cancers, this pathway is often constitutively active. Osimertinib's inhibition of EGFR prevents the activation of PI3K, which in turn blocks the phosphorylation and activation of AKT.[4][8] This disruption leads to decreased cell proliferation and increased apoptosis (programmed cell death).[6] Alterations in the PI3K/AKT/mTOR pathway are a known mechanism of resistance to EGFR TKIs.[9][10]

PI3K_AKT_Pathway cluster_membrane cluster_cytoplasm EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Inhibition of the PI3K/AKT/mTOR Pathway by Osimertinib.
The RAS/RAF/MEK/ERK (MAPK) Pathway

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is essential for cell division, differentiation, and survival.[11] Constitutive EGFR signaling hyperactivates this pathway. Osimertinib's blockade of EGFR prevents the recruitment of adaptor proteins like Grb2, which in turn blocks the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[3][12] Inhibition of this pathway is a key mechanism through which Osimertinib suppresses tumor cell proliferation.[13] Upregulation of this pathway is also a mechanism of acquired resistance to Osimertinib.[12][14]

MAPK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR Mutant EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Osimertinib Osimertinib Osimertinib->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Inhibition of the RAS/RAF/MEK/ERK Pathway by Osimertinib.

Data Presentation

The in vitro potency of Osimertinib is demonstrated by its half-maximal inhibitory concentration (IC50) values against various NSCLC cell lines with different EGFR mutation statuses.

Cell LineEGFR Mutation StatusOsimertinib IC50 (nM)Reference
PC-9Exon 19 deletion15.9 - 23[15][16]
H3255L858R8.6[16]
H1975L858R, T790M6.7[16]
PC-9ERExon 19 del, T790M~20[15]
A549EGFR Wild-Type7,130[16]
NCI-H1975/OSIRL858R, T790M (Osimertinib Resistant)4,770[17]

Table 1: Comparative IC50 values of Osimertinib on the proliferation of various NSCLC cell lines. Data highlights Osimertinib's high potency against sensitizing and T790M mutant cells, and reduced activity against wild-type and resistant cell lines.

Experimental Protocols

The characterization of Osimertinib's mechanism of action relies on several key experimental techniques.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the IC50 of Osimertinib in NSCLC cell lines.[18]

Objective: To quantify the effect of Osimertinib on cell proliferation and viability.

Materials:

  • NSCLC cell lines (e.g., PC-9, H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Osimertinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[19][20]

  • Plate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[18]

  • Drug Treatment: Prepare serial dilutions of Osimertinib in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells. Incubate for 72 hours.[18][21]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[20][21]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for EGFR Phosphorylation

This protocol assesses the effect of Osimertinib on the phosphorylation of EGFR and its downstream targets.[18]

Objective: To detect the inhibition of EGFR signaling by measuring the phosphorylation status of key pathway proteins.

Materials:

  • NSCLC cells

  • 6-well plates

  • Osimertinib

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[22]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)[23]

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)[24][25]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. At 70-80% confluency, treat with various concentrations of Osimertinib for a specified time (e.g., 2-24 hours).[18]

  • Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.[22][24]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[22]

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.[22]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[24]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[18]

    • Incubate with primary antibody overnight at 4°C.[18]

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.[22]

  • Analysis: Quantify band intensities to determine the relative phosphorylation levels, normalizing to total protein and a loading control (e.g., GAPDH).[24]

Protocol 3: In Vivo Xenograft Studies

This protocol evaluates the in vivo efficacy of Osimertinib in a subcutaneous NSCLC xenograft model.[18][26]

Objective: To assess the anti-tumor activity of Osimertinib in a living organism.

Materials:

  • Immunocompromised mice (e.g., CB17 SCID or Nude mice)[27]

  • NSCLC cell lines (e.g., H1975)

  • Matrigel (optional)

  • Osimertinib formulation for oral gavage

  • Vehicle control

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5-10 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[18]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]

  • Drug Administration: Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral gavage.[18][27]

  • Efficacy and Toxicity Assessment: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.[18]

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic Western blotting).

Mandatory Visualization

Preclinical_Workflow cluster_1 Start Hypothesis: Osimertinib inhibits mutant EGFR InVitro In Vitro Studies Start->InVitro MTT Cell Viability Assay (MTT) Determine IC50 InVitro->MTT WB Western Blot Assess p-EGFR, p-AKT, p-ERK InVitro->WB InVivo In Vivo Studies MTT->InVivo WB->InVivo Xenograft NSCLC Xenograft Model (e.g., H1975 cells in mice) InVivo->Xenograft Treatment Daily Oral Dosing (Osimertinib vs. Vehicle) Xenograft->Treatment Monitor Monitor Tumor Volume & Body Weight Treatment->Monitor Analysis Data Analysis & Conclusion Monitor->Analysis Efficacy Evaluate Anti-Tumor Efficacy Analysis->Efficacy Toxicity Assess Toxicity Analysis->Toxicity PD Pharmacodynamic Analysis (Western Blot of Tumors) Analysis->PD Conclusion Conclusion: Osimertinib shows potent and selective anti-tumor activity Efficacy->Conclusion Toxicity->Conclusion PD->Conclusion

Preclinical Experimental Workflow for Evaluating Osimertinib.

Osimertinib's mechanism of action, centered on its irreversible and selective inhibition of mutant EGFR, exemplifies precision medicine in oncology.[1] By effectively shutting down pro-survival signaling through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, it provides a critical therapeutic option for patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation.[1] The continued investigation of Osimertinib, as both a monotherapy and in combination with other agents, holds promise for further improving patient outcomes.

References

An In-depth Technical Guide to the Effects of Pembrolizumab on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Anticancer agent 183" as specified in the prompt did not yield any public domain information. Therefore, this guide has been prepared using Pembrolizumab (B1139204), a well-characterized anti-PD-1 immunotherapy, as a substitute to demonstrate the requested content and format.

Executive Summary

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor, a critical immune checkpoint.[1][2] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, Pembrolizumab effectively releases the "brakes" on the immune system, enabling T-cells to recognize and attack cancer cells.[3] This guide provides a comprehensive overview of Pembrolizumab's mechanism of action, its quantifiable effects on the tumor microenvironment (TME), and the experimental protocols used to elucidate these effects. The information presented is intended to serve as a technical resource for researchers and professionals in the field of oncology and drug development.

Mechanism of Action: PD-1/PD-L1 Axis Blockade

Pembrolizumab's primary mechanism of action is the targeted blockade of the PD-1 receptor expressed on the surface of activated T-cells.[4] In the TME, cancer cells often upregulate PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and immune evasion.[1][3] Pembrolizumab, a high-affinity IgG4-kappa monoclonal antibody, competitively binds to the PD-1 receptor, preventing its engagement with PD-L1 and PD-L2.[1][5] This disruption of the PD-1/PD-L1 inhibitory axis reinvigorates exhausted T-cells, restoring their cytotoxic function and promoting an anti-tumor immune response.[3][4]

Signaling Pathway

Upon binding of PD-L1 to PD-1, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) within the cytoplasmic domain of PD-1 become phosphorylated.[5] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as Akt and ERK.[4] By blocking the initial PD-1/PD-L1 interaction, Pembrolizumab prevents the recruitment of SHP-2 and the subsequent deactivation of TCR signaling, thus sustaining T-cell activation, proliferation, and cytokine production.[4]

PD1_Pathway cluster_tcell T-Cell cluster_apc Tumor Cell / APC TCR TCR AKT_ERK Akt/ERK Signaling TCR->AKT_ERK Activation Signal PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits SHP2->AKT_ERK Inhibits Activation T-Cell Activation, Proliferation, Cytokine Release AKT_ERK->Activation MHC MHC MHC->TCR Antigen Presentation PDL1 PD-L1 / PD-L2 PDL1->PD1 Inhibitory Signal Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks Interaction

Caption: Pembrolizumab blocks the PD-1/PD-L1 inhibitory pathway.

Quantitative Effects on the Tumor Microenvironment

The administration of Pembrolizumab induces significant and measurable changes within the TME. These alterations are crucial for its therapeutic efficacy and can be monitored as potential biomarkers of response.

Changes in Immune Cell Infiltration

Treatment with Pembrolizumab leads to a notable increase in the infiltration of various immune cell populations into the tumor, indicative of a reinvigorated anti-tumor immune response.

Cell TypeCancer TypeChange ObservedReference
Tumor Infiltrating Lymphocytes (TILs)Glioblastoma (recurrent)Median TIL score increased from 1 (pre-trial) to 3 (on-trial)[6]
CD8+ T-cellsNSCLC2.03-fold increase with Pembrolizumab alone[7]
CD8+ T-cellsNSCLC2.80-fold increase with Pembrolizumab + SBRT[7]
CD103+ Cytotoxic T-cellsNSCLC2.56-fold increase with Pembrolizumab alone[7]
CD103+ Cytotoxic T-cellsNSCLC4.87-fold increase with Pembrolizumab + SBRT[7]
Total LymphocytesNSCLC1.87-fold increase with Pembrolizumab alone[7][8]
Total LymphocytesNSCLC2.29-fold increase with Pembrolizumab + SBRT[7][8]
Modulation of Biomarkers and Cytokines

Pembrolizumab treatment also affects the expression of key biomarkers and the cytokine profile within the TME and systemically.

Biomarker / CytokineCancer TypeChange ObservedReference
PD-L1 Modified Proportion ScoreMullerian CancersIncreased in 7 out of 11 cases after one dose[9]
Circulating CXCL10 and TNFαMullerian CancersIncreased in patients with a response[9]
IDO1 Protein ExpressionMullerian CancersIncreased in immune and tumor compartments post-treatment[9]
Clinical Efficacy

The immunological changes induced by Pembrolizumab translate into clinical benefits for patients across various cancer types.

Cancer TypeTreatmentEndpointResultReference
MelanomaPembrolizumab12-month survival rate74.1% (vs. 58.2% for ipilimumab)[1]
Advanced NSCLCPembrolizumabMedian survival11 months (vs. 8 months for chemotherapy)[1]
PD-L1+ NSCLC (neoadjuvant)Pembrolizumab + RamucirumabMajor Pathologic Response50.0%[10][11]
PD-L1+ NSCLC (neoadjuvant)Pembrolizumab + RamucirumabPathologic Complete Response25%[10]

Experimental Protocols

The data presented in this guide were generated using a variety of advanced experimental techniques. Below are detailed methodologies for key assays used to assess the TME.

Immune Cell Phenotyping by Flow Cytometry

This protocol is a generalized procedure for the identification and quantification of immune cell subsets within a tumor sample.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_staining Antibody Staining cluster_analysis Data Acquisition & Analysis Tumor_Biopsy 1. Obtain Tumor Biopsy Dissociation 2. Mechanical & Enzymatic Dissociation Tumor_Biopsy->Dissociation Single_Cell 3. Obtain Single-Cell Suspension Dissociation->Single_Cell Surface_Stain 4. Surface Marker Staining (e.g., CD3, CD8, PD-1) Single_Cell->Surface_Stain Fix_Perm 5. Fixation & Permeabilization Surface_Stain->Fix_Perm Intra_Stain 6. Intracellular Staining (e.g., FoxP3, Granzyme B) Fix_Perm->Intra_Stain Acquisition 7. Acquire Data on Flow Cytometer Intra_Stain->Acquisition Gating 8. Gating Strategy to Identify Populations Acquisition->Gating Quantification 9. Quantify Cell Subsets Gating->Quantification

Caption: Workflow for immune cell phenotyping by flow cytometry.

Protocol:

  • Tissue Preparation: Fresh tumor biopsies are mechanically minced and then digested using an enzymatic cocktail (e.g., collagenase, DNase) to create a single-cell suspension.[12]

  • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-conjugated antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, PD-1) to identify different immune cell populations.[13]

  • Intracellular Staining (Optional): For intracellular targets like transcription factors (e.g., FoxP3 for regulatory T-cells) or cytokines, cells are first fixed and permeabilized before incubation with specific antibodies.[14]

  • Data Acquisition: Stained cells are run on a multi-parameter flow cytometer, where lasers excite the fluorochromes and detectors capture the emitted light.[15]

  • Data Analysis: The data is analyzed using specialized software. A sequential gating strategy is applied to identify and quantify distinct immune cell populations based on their unique marker expression profiles.[12]

Multiplex Cytokine Profiling

This protocol allows for the simultaneous measurement of multiple cytokines from a single small volume sample, such as serum or tumor lysate.

Protocol:

  • Sample Preparation: Serum, plasma, or protein lysates from tumor tissue are collected and stored appropriately.

  • Assay Principle: The assay utilizes color-coded beads, each coated with a specific capture antibody for a different cytokine.[16]

  • Incubation: The sample is incubated with the bead mixture, allowing the cytokines to bind to their respective capture antibodies.

  • Detection: A biotinylated detection antibody and a streptavidin-phycoerythrin (PE) reporter conjugate are added to form a "sandwich" immunoassay on the bead surface.

  • Data Acquisition: The beads are analyzed on a specialized flow cytometer (e.g., Luminex®). One laser identifies the bead color (and thus the cytokine being measured), while a second laser quantifies the PE signal, which is proportional to the amount of cytokine present.[16][17]

  • Data Analysis: A standard curve is generated for each cytokine using recombinant standards, and the concentrations in the unknown samples are interpolated from these curves.

Multiplex Immunohistochemistry (mIHC) / Immunofluorescence (mIF)

This technique allows for the visualization and quantification of multiple protein markers within a single tissue section, preserving the spatial context of the TME.

mIHC_Workflow cluster_prep Tissue Preparation cluster_staining Cyclic Staining cluster_analysis Image Analysis FFPE_Section 1. FFPE Tissue Sectioning Deparaffinize 2. Deparaffinization & Rehydration FFPE_Section->Deparaffinize Antigen_Retrieval 3. Heat-Induced Epitope Retrieval Deparaffinize->Antigen_Retrieval Primary_Ab1 4. Incubate with Primary Ab (Marker 1) Antigen_Retrieval->Primary_Ab1 Secondary_Fluor 5. Add Secondary Ab + Fluorophore Primary_Ab1->Secondary_Fluor Image_1 6. Image Slide Secondary_Fluor->Image_1 Strip 7. Strip Antibodies Image_1->Strip Repeat 8. Repeat Steps 4-7 for Subsequent Markers Strip->Repeat Image_Reg 9. Image Registration & Alignment Repeat->Image_Reg Cell_Seg 10. Cell Segmentation Image_Reg->Cell_Seg Spatial_Analysis 11. Spatial Analysis of Cell Populations & Interactions Cell_Seg->Spatial_Analysis

Caption: General workflow for multiplex immunohistochemistry/immunofluorescence.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned onto glass slides. The sections are deparaffinized and rehydrated. Antigen retrieval is performed to unmask epitopes.

  • Cyclic Staining: The protocol involves sequential rounds of staining. In each round:

    • The slide is incubated with a primary antibody against a specific target (e.g., CD8).

    • A corresponding secondary antibody conjugated to a fluorophore is added.

    • The entire slide is imaged at high resolution.

    • The antibodies are then stripped from the tissue without damaging the sample.

  • Image Analysis: After multiple cycles, the individual images are layered and registered to create a high-plex composite image. Specialized software is used to perform cell segmentation and quantify the expression of each marker on a single-cell basis. This allows for the detailed spatial analysis of different cell populations and their interactions within the TME.[8][18]

Conclusion

Pembrolizumab fundamentally reshapes the tumor microenvironment by blocking the PD-1/PD-L1 inhibitory axis, leading to the activation and proliferation of anti-tumor T-cells. The quantitative changes in immune cell infiltration and cytokine profiles, as detailed in this guide, underscore the profound immunological shift induced by this therapy. The experimental protocols described herein represent the key methodologies for assessing these changes, providing a framework for future research and the development of predictive biomarkers. A thorough understanding of these effects and the techniques used to measure them is essential for optimizing immunotherapy strategies and extending their benefits to a broader patient population.

References

Preclinical In Vitro Profile of Antitumor Agent-183: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-183 is a novel synthetic small molecule currently under preclinical investigation for its potential as a targeted therapeutic in oncology. This document provides a comprehensive overview of the core in vitro studies conducted to elucidate its mechanism of action and antitumor efficacy. The data presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.

The development of effective and safe anticancer therapeutics remains a high priority in global health.[1] Early-stage drug discovery relies heavily on in vitro assays to provide an initial assessment of a compound's potential.[2] These assays are crucial for screening and validating new chemical entities, allowing for the selection of the most promising candidates for further preclinical and clinical development.[1][3] this compound has emerged from a high-throughput screening campaign designed to identify novel inhibitors of key oncogenic signaling pathways. This whitepaper summarizes the foundational in vitro data for this compound, including its effects on cell viability, apoptosis induction, and the underlying molecular mechanisms.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6][7] this compound was identified as a potent inhibitor of this pathway.

Biochemical assays have demonstrated that this compound directly targets the p110α catalytic subunit of PI3K. By inhibiting PI3K, the agent prevents the phosphorylation and subsequent activation of Akt, a key downstream effector of the pathway.[4] This disruption of the PI3K/Akt signaling cascade ultimately leads to the induction of apoptosis and a reduction in cell proliferation in cancer cells with a constitutively active PI3K/Akt pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Caspase9 Caspase-9 Bad->Caspase9 Inhibition Survival Cell Survival Caspase9->Survival Inhibition Agent183 This compound Agent183->PI3K Inhibition MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with this compound A->B C 3. Incubate for 72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan (B1609692) crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

References

Initial Cytotoxicity Screening of Anticancer Agent 183: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening results for Anticancer Agent 183, also identified as compound 4h. The document details its in vitro efficacy against various cancer cell lines, outlines the experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.

Core Findings: Cytotoxicity Profile

Anticancer Agent 183 has demonstrated potent cytotoxic activity against human lung carcinoma (A549) and prostate cancer (PC-3) cell lines. The agent is characterized as a matrix metalloproteinase-9 (MMP-9) inhibitor that effectively induces apoptosis.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the agent required to inhibit 50% of cancer cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma<0.14
PC-3Prostate Cancer0.36

Mechanism of Action: MMP-9 Inhibition and Apoptosis Induction

Anticancer Agent 183 exerts its anticancer effects through the inhibition of matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in tumor invasion and metastasis. Inhibition of MMP-9 by this agent has been shown to trigger programmed cell death, or apoptosis, in cancer cells.

Experimental Protocols

The following sections detail the methodologies employed for the initial cytotoxicity screening and apoptosis assessment of Anticancer Agent 183.

Cytotoxicity Screening: MTT Assay

The cytotoxicity of Anticancer Agent 183 was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity.

Materials:

  • A549 and PC-3 cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Anticancer Agent 183 (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1][2][3]

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of Anticancer Agent 183. A vehicle control (DMSO) was also included. The plates were then incubated for 48-72 hours.

  • MTT Addition: Following the incubation period, 10-20 µL of MTT solution was added to each well, and the plates were incubated for an additional 2-4 hours at 37°C.[1][2]

  • Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100-150 µL of a solubilization solution was added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 540-570 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC Assay

The induction of apoptosis by Anticancer Agent 183 was confirmed using an Annexin V-FITC apoptosis detection assay, which identifies the externalization of phosphatidylserine (B164497) (PS) in apoptotic cells.

Materials:

  • A549 and PC-3 cancer cell lines

  • Anticancer Agent 183

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Cells were seeded in 6-well plates and treated with various concentrations of Anticancer Agent 183 for a specified period (e.g., 48 hours).[4][5]

  • Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet was resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: Following incubation, an additional volume of 1X Binding Buffer was added, and the cells were analyzed by flow cytometry.[6] Annexin V-FITC positive, PI-negative cells were identified as early apoptotic cells, while cells positive for both Annexin V-FITC and PI were considered late apoptotic or necrotic.

Visualizations: Workflows and Signaling Pathways

To further elucidate the experimental process and the agent's mechanism of action, the following diagrams are provided.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (A549, PC-3) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Treatment with Anticancer Agent 183 Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Reagent Addition Incubation->MTT_Addition Formazan_Solubilization Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance Reading (570nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Cytotoxicity Screening Experimental Workflow

MMP9_Apoptosis_Pathway Agent183 Anticancer Agent 183 MMP9 MMP-9 Agent183->MMP9 Inhibits FasL Fas Ligand (FasL) MMP9->FasL Cleavage FasR Fas Receptor (FasR) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Forms Caspase8 Pro-Caspase-8 DISC->Caspase8 Recruits & Activates ActiveCaspase8 Active Caspase-8 DISC->ActiveCaspase8 Cleavage Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 Activates ActiveCaspase3 Active Caspase-3 ActiveCaspase8->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

MMP-9 Inhibition-Mediated Apoptosis Signaling Pathway

References

Unveiling Antitumor Agent-183: A Technical Guide to its Matrix Metalloproteinase-9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-183, identified as compound 4h in recent literature, has emerged as a promising candidate in cancer therapeutics due to its potent inhibitory activity against matrix metalloproteinase-9 (MMP-9).[1][2][3][4] MMP-9, a zinc-dependent endopeptidase, plays a critical role in tumor progression, invasion, and metastasis through the degradation of the extracellular matrix.[5] This technical guide provides a comprehensive overview of this compound, focusing on its MMP-9 inhibitory properties, the experimental methodologies used for its characterization, and the associated signaling pathways.

Quantitative Data on Inhibitory Activity

The inhibitory efficacy of this compound against MMP-9 and its cytotoxic effects on cancer cell lines have been quantitatively assessed. The key data is summarized in the tables below for clear comparison.

Table 1: In Vitro MMP-9 Inhibitory Activity of this compound (Compound 4h)

CompoundTargetIC50 Value (µM)Percent InhibitionConcentration for % InhibitionSource
This compound (4h)MMP-91.65>75%100 µg/mL[1][2][3][4]

Table 2: Cytotoxic Activity of this compound (Compound 4h) on Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Source
A549Human Lung Cancer<0.14[1][2][3]
C6Rat Glioma13.04[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.

MMP-9 Inhibition Assay (General Protocol)

While the specific details of the assay used for this compound are not exhaustively detailed in the primary literature, a common and representative method for determining MMP-9 inhibitory activity is the fluorogenic substrate assay.

Principle: This assay utilizes a quenched fluorescent substrate specific for MMP-9. In the presence of active MMP-9, the substrate is cleaved, releasing a fluorophore and generating a fluorescent signal. An inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescent signal.

Materials:

  • Recombinant human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂, Brij-35)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of recombinant MMP-9 and the fluorogenic substrate in assay buffer at their optimal concentrations.

  • Assay Reaction: To each well of the 96-well plate, add the assay buffer, the this compound dilution (or vehicle control), and the recombinant MMP-9 solution.

  • Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) over time using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Treat the cells with RNase A to remove RNA and then stain with propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Signaling Pathways and Mechanisms of Action

The inhibition of MMP-9 by this compound triggers downstream cellular events, primarily leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

The primary research on this compound indicates that it induces apoptosis.[1][2][3][4] While the precise pathway for this specific agent is yet to be fully elucidated, inhibition of MMP-9 is known to trigger apoptosis through various mechanisms. One established pathway involves the Fas death receptor. MMP-9 inhibition can lead to the upregulation of Fas (also known as CD95/APO-1).[6] This is followed by the activation of the extrinsic apoptosis pathway, which involves the cleavage and activation of caspase-8 and subsequently caspase-3, leading to the execution of programmed cell death.[6]

agent This compound mmp9 MMP-9 agent->mmp9 Inhibits fas Fas Receptor (CD95/APO-1) Upregulation mmp9->fas Leads to cas8 Caspase-8 Activation fas->cas8 cas3 Caspase-3 Activation cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway initiated by this compound.

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest at the G0/G1 phase.[1][2] Inhibition of MMP-9 can induce this arrest through the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, MMP-9 inhibition can lead to the activation of the ERK (extracellular signal-regulated kinase) pathway, which in turn upregulates the expression of the cell cycle inhibitor p16INK4a.[7] p16INK4a then inhibits cyclin-dependent kinases (CDK4/6), preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting the cell cycle in the G1 phase.

agent This compound mmp9 MMP-9 agent->mmp9 Inhibits erk ERK (MAPK) Activation mmp9->erk Leads to p16 p16INK4a Upregulation erk->p16 cdk CDK4/6 p16->cdk Inhibits g1_arrest G0/G1 Phase Arrest prb pRb Phosphorylation cdk->prb prb->g1_arrest Promotes G1/S Transition

Caption: G0/G1 cell cycle arrest pathway induced by this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent through its effective inhibition of MMP-9. The resulting induction of apoptosis and cell cycle arrest in cancer cells underscores its promise in oncology. Further research is warranted to fully elucidate the intricate signaling pathways involved and to advance this compound through preclinical and clinical development. This guide provides a foundational understanding for researchers and developers interested in the therapeutic application of MMP-9 inhibitors like this compound.

References

Methodological & Application

"Antitumor agent-183" experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Antitumor Agent-183

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is an experimental small molecule compound identified as a potent inhibitor of matrix metalloproteinase-9 (MMP-9).[1] Preliminary studies have demonstrated its significant anticancer activity, particularly against the A549 human lung carcinoma cell line, where it induces apoptosis.[1] MMP-9 is a key enzyme involved in the degradation of the extracellular matrix, a process crucial for cancer cell invasion, metastasis, and angiogenesis. Inhibition of MMP-9 is, therefore, a promising strategy in cancer therapy. These application notes provide detailed protocols for the in vitro evaluation of this compound using A549 cells as a model system. The included methodologies cover cell culture, assessment of cytotoxic activity, analysis of apoptosis, and measurement of MMP-9 activity.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound.

ParameterCell LineValueReference
IC50A549<0.14 μM[1]
Viability ReductionNot Specified>75% at 100 µg/mL[1]

Proposed Signaling Pathway

Inhibition of MMP-9 by this compound is hypothesized to induce apoptosis through the extrinsic pathway. MMPs are known to cleave and inactivate the Fas Ligand (FasL), a key initiator of this pathway. By inhibiting MMP-9, this compound may prevent FasL degradation, allowing it to bind to its receptor (Fas) on the cancer cell surface. This interaction triggers the recruitment of FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated, initiating a caspase cascade that culminates in the activation of effector caspases like caspase-3, leading to the execution of apoptosis.

Antitumor_Agent_183_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm This compound This compound MMP-9 MMP-9 This compound->MMP-9 Inhibits FasL FasL MMP-9->FasL Degrades Fas Receptor Fas Receptor FasL->Fas Receptor Binds DISC DISC Fas Receptor->DISC Forms Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Activates Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC Active Caspase-3 Active Caspase-3 Active Caspase-8->Active Caspase-3 Activates Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Protocols

The following protocols are designed for the evaluation of this compound in A549 human lung carcinoma cells.

A549 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the A549 cell line.

  • Materials:

    • A549 cell line (ATCC® CCL-185™)

    • F-12K Medium (ATCC® 30-2004™)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • 0.25% (w/v) Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Complete Growth Medium: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Thawing Cells: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium. Incubate overnight.

    • Subculturing:

      • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

      • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

      • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

      • Centrifuge the cell suspension at 200 x g for 5 minutes.

      • Resuspend the cell pellet in fresh medium and plate into new flasks at a split ratio of 1:4 to 1:8.[2]

    • Maintenance: Change the culture medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound and its IC50 value.

  • Materials:

    • A549 cells

    • Complete growth medium

    • This compound (stock solution in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3][4]

    • Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4] The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

  • Materials:

    • A549 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • 6-well plates

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the combined cell suspension at 200 x g for 5 minutes.

    • Staining:

      • Wash the cells once with cold PBS.

      • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

      • Transfer 100 µL of the cell suspension to a new tube.

      • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

      • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]

    • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.[1] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

MMP-9 Activity Assay (Gelatin Zymography)

This protocol assesses the inhibitory effect of this compound on MMP-9 enzymatic activity.

  • Materials:

    • A549 cells

    • This compound

    • Serum-free medium

    • SDS-PAGE equipment

    • Polyacrylamide gel containing 0.1% gelatin

    • Non-reducing sample buffer

    • Washing buffer (e.g., 2.5% Triton X-100)

    • Incubation buffer (e.g., Tris-HCl, CaCl₂)

    • Coomassie Brilliant Blue staining solution

    • Destaining solution

  • Procedure:

    • Sample Preparation:

      • Culture A549 cells to 70-80% confluency.

      • Wash cells with PBS and incubate in serum-free medium with various concentrations of this compound for 24-48 hours.

      • Collect the conditioned media and centrifuge to remove cell debris.

    • Electrophoresis:

      • Mix the conditioned media with non-reducing sample buffer.

      • Load the samples onto a polyacrylamide gel containing gelatin. Run the gel at 150 V until the dye front reaches the bottom.

    • Enzyme Renaturation:

      • Wash the gel twice for 30 minutes each in washing buffer to remove SDS.

    • Enzyme Activity:

      • Incubate the gel in incubation buffer at 37°C for 18-24 hours.

    • Staining and Visualization:

      • Stain the gel with Coomassie Brilliant Blue for 1 hour.

      • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.

    • Analysis: Quantify the band intensity using densitometry to determine the relative MMP-9 activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: A549 Cell Culture treatment Treat cells with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (MTT) - Determine IC50 treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) - Quantify apoptotic cells treatment->apoptosis mmp9 MMP-9 Activity Assay (Zymography) - Measure enzyme inhibition treatment->mmp9 analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis mmp9->analysis conclusion Conclusion on Efficacy and Mechanism analysis->conclusion

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols: Anticancer Agent miR-183 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNA-183 (miR-183) has emerged as a significant regulator in the progression of various cancers. Functioning as a small non-coding RNA, it post-transcriptionally modulates the expression of multiple target genes, thereby influencing critical cellular processes such as proliferation, apoptosis, and metastasis. Depending on the specific cancer type, miR-183 can act as either an oncogene or a tumor suppressor, making it a compelling target for therapeutic intervention. These application notes provide an overview of the preclinical application of miR-183 mimics and inhibitors (antagomirs) in in vivo mouse cancer models, including generalized dosage information, experimental protocols, and relevant signaling pathways.

Data Presentation: Dosage and Administration of miRNA Therapeutics in Mouse Models

While specific in vivo dosage data for miR-183 mimics and inhibitors is not extensively documented across a wide range of cancer models, the following tables provide a summary of typical dosages and administration routes used for miRNA therapeutics in preclinical mouse studies. This information can serve as a starting point for designing in vivo experiments with miR-183.

Table 1: Systemic Administration of miRNA Mimics in Mouse Models

miRNA MimicCancer ModelMouse StrainDosageRoute of AdministrationVehicleFrequencyReference
miR-34aNon-Small Cell Lung Cancer (NSCLC)Kras LSL-G12D1 mg/kgIntravenous (tail vein)Neutral Lipid EmulsionTwice weekly[1]
miR-124General biodistributionNot specified20 µ g/mouse Intravenous (tail vein)Neutral Lipid EmulsionSingle dose[1]
miR-143Osteosarcoma Lung MetastasisNot specified50 µ g/mouse Intravenous (tail vein)AtelocollagenEvery 3 days for 9 doses[2]

Table 2: Systemic and Local Administration of miRNA Inhibitors (Antagomirs) in Mouse Models

AntagomirCancer ModelMouse StrainDosageRoute of AdministrationFrequencyReference
GeneralVariousNot specified5-80 µg/g body weightIntravenous, Intraperitoneal3 injections[3]
GeneralVarious15-20g mouse200 nmol/mouseIntravenous3 injections[3]
Antagomir-10bMetastatic Breast CancerNot specified50 mg/kgIntravenousTwice weekly for 3 weeks[4]
Antagomir-16GeneralNot specified80 mg/kgIntravenous3 injections[4]
GeneralXenograftNude mice15 µ g/tumor IntratumoralTwice weekly for 2-4 weeks[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by miR-183

miR-183 exerts its influence on cancer progression by targeting multiple downstream genes, thereby affecting key signaling pathways. A summary of these interactions is depicted in the following diagrams.

miR183_Oncogenic_Pathway cluster_targets Tumor Suppressor Genes (Targets) cluster_pathways Downstream Signaling Pathways miR183 miR-183 (Upregulated) PDCD4 PDCD4 miR183->PDCD4 inhibits PTEN PTEN miR183->PTEN inhibits FOXO1 FOXO1 miR183->FOXO1 inhibits Apoptosis Apoptosis PDCD4->Apoptosis promotes PI3K_Akt PI3K/Akt Signaling PTEN->PI3K_Akt inhibits FOXO1->Apoptosis promotes Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes Metastasis Metastasis PI3K_Akt->Metastasis promotes Apoptosis->Proliferation negatively regulates cluster_targets cluster_targets cluster_pathways cluster_pathways

Caption: Oncogenic role of miR-183 in cancer.

miR183_Tumor_Suppressor_Pathway cluster_targets Oncogenes (Targets) cluster_pathways Downstream Cellular Processes miR183 miR-183 (Downregulated) MMP9 MMP-9 miR183->MMP9 inhibits EZRIN Ezrin miR183->EZRIN inhibits Invasion Invasion MMP9->Invasion promotes Metastasis Metastasis EZRIN->Metastasis promotes cluster_targets cluster_targets cluster_pathways cluster_pathways

Caption: Tumor-suppressive role of miR-183 in cancer.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for evaluating the efficacy of miR-183 mimics or inhibitors in a mouse xenograft model.

experimental_workflow cluster_setup Model Establishment cluster_treatment Therapeutic Intervention cluster_evaluation Efficacy and Toxicity Assessment Cell_Culture Cancer Cell Culture (e.g., with luciferase reporter) Animal_Model Implantation in Immunocompromised Mice (Subcutaneous or Orthotopic) Cell_Culture->Animal_Model Tumor_Growth Monitor Tumor Growth (e.g., Caliper Measurement, Bioluminescence) Animal_Model->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Administer miR-183 Mimic/Inhibitor or Control (e.g., IV, IP, IT) Randomization->Treatment_Admin Tumor_Monitoring Continued Tumor Growth Monitoring Treatment_Admin->Tumor_Monitoring Toxicity_Monitoring Monitor Body Weight and Animal Health Treatment_Admin->Toxicity_Monitoring Endpoint Endpoint Analysis: Tumor Weight, Histology, Metastasis Assessment Tumor_Monitoring->Endpoint Toxicity_Monitoring->Endpoint

Caption: General workflow for in vivo evaluation of miR-183 therapeutics.

Experimental Protocols

Protocol 1: Systemic Delivery of miR-183 Mimic in a Xenograft Mouse Model

Objective: To evaluate the tumor-suppressive effect of a systemically delivered miR-183 mimic.

Materials:

  • miR-183 mimic and negative control miRNA (scrambled sequence).

  • In vivo grade delivery vehicle (e.g., Neutral Lipid Emulsion, PEI-based nanoparticles).

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Cancer cell line with low endogenous miR-183 expression.

  • Sterile PBS.

  • Calipers for tumor measurement.

  • Anesthesia.

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest and resuspend cells in sterile PBS or Matrigel.

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize mice into treatment and control groups (n=5-10 mice per group).

    • Prepare the miR-183 mimic/vehicle and control/vehicle complexes according to the manufacturer's protocol. A typical dose might range from 1-5 mg/kg.

    • Administer the complexes via intravenous (tail vein) or intraperitoneal injection.

    • Repeat the administration at a determined frequency (e.g., twice weekly).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Observe mice for any signs of toxicity.

    • At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

    • Excise tumors, measure their final weight, and process for downstream analysis (e.g., histology, qPCR for target gene expression).

Protocol 2: Local Delivery of miR-183 Inhibitor (Antagomir) in a Xenograft Mouse Model

Objective: To evaluate the effect of inhibiting oncogenic miR-183 on tumor growth.

Materials:

  • miR-183 antagomir and a scrambled control antagomir.

  • Delivery vehicle suitable for local injection (e.g., Atelocollagen).

  • Immunocompromised mice.

  • Cancer cell line with high endogenous miR-183 expression.

  • Sterile PBS.

  • Calipers.

  • Anesthesia.

Procedure:

  • Model Establishment:

    • Establish subcutaneous tumors as described in Protocol 1.

  • Treatment:

    • Once tumors are established, randomize mice into treatment and control groups.

    • Prepare the antagomir/vehicle complexes. A typical dose for intratumoral injection is around 10-20 µg per tumor.

    • Under light anesthesia, slowly inject the complex directly into multiple sites within the tumor.

    • Repeat the injections at a specified frequency (e.g., twice a week).

  • Monitoring and Analysis:

    • Monitor tumor growth and animal well-being as previously described.

    • At the study endpoint, collect tumors for weight measurement and further molecular analysis to confirm target gene derepression.

Disclaimer: The provided dosage ranges and protocols are for informational purposes and should be considered as a starting point. The optimal dosage, administration route, and vehicle for "Anticancer agent 183" (miR-183 mimics or inhibitors) will depend on the specific cancer model, the delivery system used, and the therapeutic goal. It is crucial for researchers to perform dose-escalation and toxicity studies to determine the most effective and safe regimen for their specific experimental setup.

References

"Antitumor agent-183" solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-183, also referred to as compound 3f, is a potent substance exhibiting significant antitumor activity. It has demonstrated high efficacy in inhibiting the growth of various cancer cell lines, including A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and HS578T (breast carcinoma), with IC50 values reported to be less than 5 nM[1][2][3][4]. Due to its metabolic stability, it is a compound of interest for further investigation in cancer therapy research[2][3][4]. For in vivo applications, an albumin-bound nanoparticle formulation has been noted to enhance its retention time within tumor tissues[1][4].

Note: The information presented in these application notes is based on commercially available data for a compound designated "this compound (compound 3f)". A specific primary research publication detailing its synthesis, comprehensive solubility, and mechanism of action could not be definitively identified. Therefore, the following protocols are based on general laboratory practices for handling potent cytotoxic compounds and should be adapted as necessary based on further characterization.

Physicochemical Properties and Solubility

Detailed quantitative solubility data in a range of solvents for this compound is not publicly available in the reviewed literature. The need for an albumin-bound nanoparticle formulation for in vivo studies suggests that the compound likely has low aqueous solubility.

Table 1: General Solubility and Handling Recommendations

Solvent/SystemExpected SolubilityRecommendations for Preparation
Aqueous Buffers (e.g., PBS) Likely PoorDirect dissolution is not recommended. Use of a co-solvent or formulation is likely necessary.
Organic Solvents (e.g., DMSO, Ethanol) Likely SolublePrepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
Cell Culture Media Poor (direct addition)For in vitro assays, dilute the organic stock solution into the final culture medium. Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vivo Formulations Poor (aqueous)An albumin-bound nanoparticle formulation is suggested for improved bioavailability and tumor retention[1][4].

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • Weighing: Carefully weigh the desired amount of this compound powder. Due to its high potency, handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Dissolution: Add the appropriate volume of sterile DMSO to the weighed powder to achieve a desired high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but monitor for any signs of degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Protocol for In Vitro Cell Viability Assay (e.g., MTT/XTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, HS578T)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., MTT, XTT)

  • Plate reader

Workflow:

experimental_workflow A Seed cells in 96-well plates B Incubate for 24 hours to allow attachment A->B C Prepare serial dilutions of this compound B->C D Treat cells with diluted compound C->D E Incubate for 48-72 hours D->E F Add cell viability reagent E->F G Incubate as per reagent protocol F->G H Measure absorbance with a plate reader G->H I Calculate IC50 values H->I

Caption: Workflow for determining the IC50 of this compound.

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration in the highest concentration well is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been detailed in the available information. Due to the high potency of this compound, it is likely a targeted agent. General antitumor mechanisms often involve the induction of apoptosis, cell cycle arrest, or inhibition of key kinases involved in tumor proliferation and survival. Further research, such as western blotting for key pathway proteins, kinase profiling, or RNA sequencing, would be necessary to elucidate the precise mechanism of action.

logical_relationship cluster_agent This compound cluster_pathways Potential Downstream Effects A This compound B Inhibition of Proliferation A->B Leads to C Induction of Apoptosis A->C Leads to D Cell Cycle Arrest A->D Leads to

Caption: Potential cellular effects of this compound.

Conclusion

This compound is a highly potent compound with significant potential for cancer research. While detailed information regarding its solubility and mechanism of action is limited, the provided protocols offer a starting point for its handling and evaluation in a laboratory setting. Researchers are encouraged to perform their own solubility and stability tests to optimize experimental conditions. Further investigation is warranted to fully characterize its biological activity and therapeutic potential.

References

Application Notes and Protocols: Analysis of MMP-9 Expression Using Western Blot in Response to Antitumor Agent-183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components. Its expression and activity are often upregulated in various pathological conditions, including tumor invasion and metastasis.[1][2] Consequently, MMP-9 is a significant target for the development of novel anticancer therapies. This document provides a comprehensive protocol for the analysis of MMP-9 protein expression in cancer cell lines treated with a hypothetical novel compound, "Antitumor agent-183," using the Western blot technique. The protocol outlines procedures for cell culture and treatment, protein extraction, quantification, immunoblotting, and data analysis.

Data Presentation

The following table is an example of how to present quantitative data obtained from Western blot analysis of MMP-9 expression following treatment with this compound. Densitometry analysis of the Western blot bands for MMP-9 and an internal loading control (e.g., β-actin or GAPDH) is performed. The relative expression of MMP-9 is then calculated by normalizing the MMP-9 band intensity to the loading control intensity.

Table 1: Relative MMP-9 Protein Expression in Response to this compound Treatment

Treatment GroupConcentration (µM)Relative MMP-9 Expression (Normalized to Control)Standard Deviation
Vehicle Control01.00± 0.08
This compound10.75± 0.06
This compound50.42± 0.05
This compound100.18± 0.03

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

This section details the step-by-step methodology for performing Western blot analysis of MMP-9.

Cell Culture and Treatment

Many cell lines express low basal levels of MMP-9. To induce detectable expression, treatment with an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA) may be necessary.[3][4]

  • Cell Seeding: Plate a suitable cancer cell line (e.g., U937, U-2 OS, or RAW 264.7) in appropriate culture dishes and grow to approximately 80% confluency.[3][4][5]

  • Induction of MMP-9 Expression (Optional): If necessary, treat the cells with an inducing agent. For example, stimulate U937 cells with 10 ng/mL PMA for 21 hours. To inhibit protein secretion and promote intracellular accumulation of MMP-9, add Brefeldin A to a final concentration of 3 µg/mL for the final 3 hours of incubation.[3]

  • Treatment with this compound: Following induction (or directly if basal expression is sufficient), replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

Protein Extraction
  • Cell Lysis:

    • For adherent cells, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

    • Add ice-cold RIPA lysis buffer (150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with a protease inhibitor cocktail to the culture dish.[3]

    • Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • For suspension cells, centrifuge the cell suspension to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in the supplemented RIPA buffer.

  • Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification

Accurate determination of protein concentration is crucial for loading equal amounts of protein for each sample in the subsequent steps. The Bicinchoninic Acid (BCA) assay is a common method for this purpose.[7][8][9][10]

  • Prepare Standards: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA).[8][11]

  • Prepare Samples: Dilute the cell lysates to fall within the linear range of the standard curve.

  • BCA Assay:

    • Prepare the BCA working reagent by mixing reagent A and reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[8][9]

    • Add the standards and diluted samples to a 96-well plate.

    • Add the BCA working reagent to each well and mix thoroughly.[8]

    • Incubate the plate at 37°C for 30 minutes.[8][9]

  • Measure Absorbance: Measure the absorbance at 562 nm using a microplate reader.[8][9]

  • Calculate Concentration: Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 10-25 µg) with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol). Heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (a 10% gel is suitable for MMP-9).[12]

    • Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel. MMP-9 exists in a pro-form (~92 kDa) and an active form (~82-88 kDa).[1][2][13][14]

Protein Transfer (Western Blotting)
  • Transfer Setup: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.[15][16][17]

  • Electrotransfer: Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions. A typical transfer can be done at 100V for 1 hour.[18]

  • Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[19] Destain with wash buffer.

Immunodetection
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MMP-9 (e.g., rabbit polyclonal or mouse monoclonal anti-MMP-9).[1][2][13][21] Dilute the antibody in blocking buffer according to the manufacturer's recommendations (a starting dilution of 1:1000 is common).[13][20] Incubation is typically performed overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST) to remove unbound primary antibody.[22]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., goat anti-rabbit HRP or goat anti-mouse HRP).[23][24][25] Dilute the secondary antibody in blocking buffer (e.g., 1:5000 to 1:20,000).[20][22] Incubate for 1 hour at room temperature with gentle agitation.[22][24]

  • Final Washes: Wash the membrane again three to five times for 10 minutes each with wash buffer to remove unbound secondary antibody.[22]

Signal Detection
  • Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate by mixing the components according to the manufacturer's protocol.[20][26][27] Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).[20][27]

  • Imaging: Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.[22][26]

Stripping and Reprobing (Optional)

To detect a loading control protein (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the primary and secondary antibodies.

  • Stripping: Incubate the membrane in a stripping buffer.[15][16][28][29] A harsh stripping buffer may contain β-mercaptoethanol and SDS and requires incubation at 50°C for up to 45 minutes.[16][28] Mild stripping buffers are also available.[15][16]

  • Washing: Thoroughly wash the membrane with buffer (e.g., PBS or TBST) to remove the stripping buffer.[15][16]

  • Re-blocking and Reprobing: Repeat the blocking and immunodetection steps with the primary antibody for the loading control protein.

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for MMP-9 Western Blot Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_seeding Seed Cancer Cells pma_treatment Induce MMP-9 Expression (Optional, e.g., PMA) cell_seeding->pma_treatment agent_treatment Treat with this compound pma_treatment->agent_treatment lysis Cell Lysis (RIPA Buffer) agent_treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-MMP-9) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection reprobe Strip and Reprobe for Loading Control (e.g., β-actin) detection->reprobe densitometry Densitometry Analysis reprobe->densitometry normalization Normalize MMP-9 to Loading Control densitometry->normalization

Caption: Workflow for Western Blot Analysis of MMP-9.

signaling_pathway Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade agent This compound agent->receptor agent->inhibition_node transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor mmp9_gene MMP-9 Gene transcription_factor->mmp9_gene mmp9_protein MMP-9 Protein Expression mmp9_gene->mmp9_protein Transcription & Translation inhibition_node->kinase_cascade Inhibition

Caption: Hypothetical Signaling Pathway of this compound.

References

Application Notes and Protocols for Assessing Apoptosis Induced by Anticancer Agent 183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing apoptosis induced by the novel anticancer agent 183. This compound, also known as compound 4h, is an inhibitor of matrix metalloproteinase-9 (MMP-9) and has been shown to induce apoptosis in cancer cell lines such as A549 with an IC50 value of less than 0.14 μM[1]. Understanding the apoptotic mechanisms of this agent is crucial for its development as a potential cancer therapeutic.

This document outlines detailed protocols for key apoptosis assays, including Annexin V/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 assay, TUNEL assay, and Western blotting for apoptosis-related proteins.

Overview of Apoptosis and its Detection

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Its dysregulation is a hallmark of cancer[2][3]. Many anticancer drugs, including agent 183, exert their cytotoxic effects by inducing apoptosis[4][5]. The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of cysteine proteases called caspases[6][7].

Several methods have been developed to detect these apoptotic events, allowing for the characterization and quantification of apoptosis in response to therapeutic agents[4][8]. The following sections detail the protocols for the most common and robust of these assays.

Data Presentation: Quantifying the Apoptotic Effect of Anticancer Agent 183

The following tables summarize hypothetical quantitative data for the assessment of apoptosis induced by Anticancer Agent 183 in A549 lung cancer cells.

Table 1: Quantification of Apoptotic and Necrotic Cells by Annexin V-FITC/PI Staining

TreatmentConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)-95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Anticancer Agent 1830.175.6 ± 3.515.8 ± 2.28.6 ± 1.5
Anticancer Agent 1830.542.3 ± 4.138.2 ± 3.719.5 ± 2.8
Anticancer Agent 1831.015.8 ± 2.955.7 ± 4.528.5 ± 3.1

Table 2: Caspase-3/7 Activity in Response to Anticancer Agent 183

TreatmentConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control (DMSO)-15,340 ± 1,2501.0
Anticancer Agent 1830.148,970 ± 3,4803.2
Anticancer Agent 1830.5112,580 ± 8,9707.3
Anticancer Agent 1831.0254,890 ± 15,62016.6

Table 3: Quantification of DNA Fragmentation by TUNEL Assay

TreatmentConcentration (µM)% TUNEL-Positive Cells
Vehicle Control (DMSO)-1.8 ± 0.4
Anticancer Agent 1830.112.5 ± 1.8
Anticancer Agent 1830.535.8 ± 3.2
Anticancer Agent 1831.068.4 ± 5.6
Positive Control (DNase I)-98.2 ± 1.5

Experimental Protocols

Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells[9][10]. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane[9][11][12]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells[12]. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised[9].

Materials:

  • A549 cells

  • Anticancer Agent 183

  • Annexin V-FITC Apoptosis Detection Kit (e.g., Abcam ab14085 or similar)[9]

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of Anticancer Agent 183 and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours)[13].

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant[10][14].

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes and wash the cells twice with cold PBS[10][14].

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL[11].

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark[11][12].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour[11]. Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up compensation and gates[10].

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway[15][16]. The assay provides a proluminescent caspase-3/7 substrate containing the DEVD sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity[15][16].

Materials:

  • A549 cells

  • Anticancer Agent 183

  • Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar)[15]

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight, then treat with Anticancer Agent 183 or vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use[16].

  • Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature[16]. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well[16].

  • Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours[16].

  • Measurement: Measure the luminescence of each well using a luminometer.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis[17][18]. The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs[17][18]. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Materials:

  • A549 cells grown on coverslips

  • Anticancer Agent 183

  • TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)[19]

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton™ X-100 in PBS)[19]

  • DNase I (for positive control)

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed A549 cells on coverslips in a 24-well plate. After overnight adherence, treat with Anticancer Agent 183 or vehicle control. Include an untreated control.

  • Positive Control: Treat one coverslip of untreated cells with DNase I to induce DNA strand breaks.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature[17][19].

  • Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature[19].

  • TUNEL Reaction: Wash the cells with deionized water. Add the TdT reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber[17].

  • Detection: Follow the kit instructions for the detection of the incorporated labeled dUTPs (e.g., via a click reaction or antibody-based detection)[17].

  • Counterstaining and Mounting: Wash the cells and counterstain with DAPI to visualize the nuclei. Mount the coverslips on microscope slides.

  • Analysis: Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI. Calculate the percentage of TUNEL-positive cells.

Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins (e.g., anti-apoptotic Bcl-2 and pro-apoptotic Bax) and cleaved PARP-1[20]. The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate.

Materials:

  • A549 cells

  • Anticancer Agent 183

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Treat A549 cells with Anticancer Agent 183. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer[21].

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE[21].

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[21].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[21][22].

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C[21]. Wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[21].

  • Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Visualization of Pathways and Workflows

Apoptotic Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3/7 Executioner Caspases (Caspase-3/7) Caspase-8->Caspase-3/7 Activation Agent 183 Agent 183 Mitochondrial Stress Mitochondrial Stress Agent 183->Mitochondrial Stress Bcl-2 family Bax/Bcl-2 Ratio Mitochondrial Stress->Bcl-2 family Cytochrome c Cytochrome c Bcl-2 family->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution

Caption: Intrinsic and extrinsic pathways of apoptosis.

Experimental Workflow for Apoptosis Assessment

cluster_assays Apoptosis Assays Cell Culture Seed and Culture A549 Cells Treatment Treat with Anticancer Agent 183 Cell Culture->Treatment Harvest Harvest Cells Treatment->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV Caspase Caspase-Glo 3/7 Assay Harvest->Caspase TUNEL TUNEL Assay Harvest->TUNEL WB Western Blot (Bcl-2, Bax, PARP) Harvest->WB Data Analysis Data Analysis and Quantification AnnexinV->Data Analysis Caspase->Data Analysis TUNEL->Data Analysis WB->Data Analysis

Caption: General workflow for assessing apoptosis.

References

Application Notes and Protocols for Antitumor Agent-183 Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-183 is a novel investigational compound demonstrating significant preclinical antitumor activity. These application notes provide a comprehensive guide to designing and implementing a xenograft model to evaluate the in vivo efficacy of this compound. The protocols outlined below are based on established methodologies for preclinical anticancer drug screening and are intended to ensure robust and reproducible results.[1][2] Patient-derived xenograft (PDX) models, which conserve original tumor characteristics, are a valuable tool in this process.[3][4]

Postulated Mechanism of Action

This compound is hypothesized to function by upregulating the expression of microRNA-183 (miR-183). In various cancer types, miR-183 has been shown to act as a tumor suppressor by targeting key oncogenes involved in cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[5][6] Specifically, miR-183 can downregulate signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin by targeting critical components like PTEN and ZEB1.[5][6] By increasing miR-183 levels, this compound is expected to inhibit tumor growth and promote cancer cell death.

Signaling Pathway Diagram

Antitumor_Agent_183_Pathway cluster_0 This compound Action cluster_1 Downstream Targets & Pathways cluster_2 Cellular Outcomes This compound This compound miR-183 miR-183 This compound->miR-183 Upregulates PDCD4 PDCD4 miR-183->PDCD4 Inhibits PTEN PTEN miR-183->PTEN Inhibits ZEB1 ZEB1 miR-183->ZEB1 Inhibits Apoptosis Apoptosis PDCD4->Apoptosis Promotes PI3K/AKT Pathway PI3K/AKT Pathway PTEN->PI3K/AKT Pathway Inhibits Wnt/β-catenin Pathway Wnt/β-catenin Pathway ZEB1->Wnt/β-catenin Pathway Activates Proliferation Proliferation PI3K/AKT Pathway->Proliferation Promotes EMT EMT Wnt/β-catenin Pathway->EMT Promotes

Caption: Postulated signaling pathway of this compound.

Experimental Design: Xenograft Model

This study will utilize a human tumor xenograft model in immunodeficient mice to assess the antitumor efficacy of this compound.[7]

Overall Experimental Workflow

experimental_workflow start Cancer Cell Culture/Expansion implant Subcutaneous Implantation in Mice start->implant tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implant->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle or Agent-183) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Weight, Biomarkers) monitoring->endpoint

Caption: Xenograft model experimental workflow.

Protocols

Cell Line and Culture
  • Cell Line: A well-characterized human cancer cell line (e.g., GEO colon cancer cells) known to form tumors in immunodeficient mice should be used.[8]

  • Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Perform a cell count and assess viability using trypan blue exclusion (viability should be >95%). Resuspend cells in a sterile, serum-free medium or PBS, potentially mixed with Matrigel, at the desired concentration.[9]

Animal Model
  • Species: Athymic nude mice or SCID mice, 6-8 weeks old, are commonly used for xenograft studies.[3][10]

  • Housing: Animals should be housed in a sterile environment, such as a barrier facility, with sterile food, water, and bedding.[11]

  • Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.

Tumor Implantation
  • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) or ketamine/xylazine).[12]

  • Shave and sterilize the injection site on the dorsal flank.

  • Subcutaneously inject the prepared cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank.[12][13]

  • Monitor the animals for recovery from anesthesia.

Tumor Growth Monitoring and Treatment
  • Monitor mice daily for tumor development.

  • Once tumors are palpable, use calipers to measure the length (L) and width (W) of the tumors 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[13][14]

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into control and treatment groups.[3][13]

  • Treatment Administration:

    • Control Group: Administer the vehicle solution (e.g., sterile saline) following the same schedule and route as the treatment group.

    • Treatment Group: Administer this compound at predetermined doses. The route of administration (e.g., intraperitoneal, oral) and dosing schedule should be based on prior pharmacokinetic and toxicology studies.[15][16]

  • Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of treatment toxicity.

Endpoint Analysis
  • The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Humanely euthanize the mice.

  • Excise the tumors and record their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[17]

  • Tumor tissue can be collected for further analysis, such as histology, immunohistochemistry for proliferation markers (e.g., Ki-67), or molecular analysis to confirm the mechanism of action (e.g., measuring miR-183 levels).

Data Presentation

The following tables represent hypothetical data from a study evaluating this compound in a xenograft model.

Table 1: Tumor Volume and Body Weight Over Time

DayControl Group Mean Tumor Volume (mm³) ± SEMTreatment Group (20 mg/kg) Mean Tumor Volume (mm³) ± SEMControl Group Mean Body Weight (g) ± SEMTreatment Group (20 mg/kg) Mean Body Weight (g) ± SEM
0105.2 ± 8.1104.8 ± 7.922.1 ± 0.522.3 ± 0.4
4210.5 ± 15.3155.6 ± 11.222.4 ± 0.622.5 ± 0.5
8450.1 ± 32.7230.4 ± 18.922.8 ± 0.522.6 ± 0.6
12812.6 ± 55.9315.7 ± 25.423.1 ± 0.722.8 ± 0.5
161355.8 ± 98.2410.3 ± 33.123.5 ± 0.622.9 ± 0.7
201890.4 ± 121.5505.9 ± 41.823.8 ± 0.823.1 ± 0.6

Table 2: Endpoint Analysis and Tumor Growth Inhibition

Treatment GroupDosing ScheduleMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle ControlEvery 2 days1.95 ± 0.21-
This compound (10 mg/kg)Every 2 days0.98 ± 0.1149.7
This compound (20 mg/kg)Every 2 days0.51 ± 0.0873.8

Note: The data presented are for illustrative purposes only and should be replaced with actual experimental results. Statistical analysis should be performed to determine the significance of the observed differences.[18]

References

Application Notes and Protocols for Measuring Enzyme Inhibition by Anticancer Agent 183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 183, also identified as compound 4h, is a potent small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1][2] This enzyme is a key player in the degradation of the extracellular matrix, a process integral to cancer cell invasion, metastasis, and angiogenesis.[3][4][5] Notably, Anticancer agent 183 has demonstrated significant anticancer activity, with a half-maximal inhibitory concentration (IC50) of less than 0.14 µM in the A549 lung cancer cell line, and has been shown to induce apoptosis.[1][2] These application notes provide detailed methodologies for characterizing the enzyme inhibition profile of Anticancer agent 183 and elucidating its potential mechanism of action.

Data Presentation: Quantitative Analysis of Anticancer Agent 183

The following table summarizes the known quantitative data for Anticancer agent 183, providing a quick reference for its biological activity.

ParameterValueCell LineComments
MMP-9 Inhibition >75% inhibition-Measured at a concentration of 100 µg/mL.
IC50 <0.14 µMA549 (Lung Cancer)Demonstrates potent anticancer activity.[1][2]
Apoptosis Induction InducedA549 (Lung Cancer)Suggests a mechanism of action involving programmed cell death.[1][2]

Experimental Protocols

Protocol 1: In Vitro MMP-9 Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of Anticancer agent 183 against purified MMP-9 enzyme. The assay is based on the cleavage of a quenched fluorescent substrate by MMP-9, resulting in an increase in fluorescence.

Materials:

  • Recombinant human MMP-9 enzyme

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Anticancer agent 183

  • Positive control inhibitor (e.g., Batimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Anticancer agent 183 in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Anticancer agent 183 in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of recombinant MMP-9 in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a working solution of the fluorogenic MMP-9 substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank (no enzyme): 50 µL of Assay Buffer.

      • Control (no inhibitor): 40 µL of Assay Buffer and 10 µL of MMP-9 working solution.

      • Inhibitor wells: 40 µL of each dilution of Anticancer agent 183 and 10 µL of MMP-9 working solution.

      • Positive control wells: 40 µL of the positive control inhibitor and 10 µL of MMP-9 working solution.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the MMP-9 substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Excitation/Emission = 328/393 nm) every 5 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the V₀ of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of Anticancer agent 183 using the following formula: % Inhibition = (1 - (V₀ of inhibitor well / V₀ of control well)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of Inhibition Kinetics

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis should be performed.

Procedure:

  • Follow the setup in Protocol 1, but with varying concentrations of both the MMP-9 substrate and Anticancer agent 183.

  • Perform the assay with a matrix of substrate concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Km of the substrate) and several fixed concentrations of Anticancer agent 183 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Calculate the initial reaction velocities for all conditions.

  • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on Vmax and Km.

    • Competitive inhibition: Vmax remains unchanged, Km increases.

    • Non-competitive inhibition: Vmax decreases, Km remains unchanged.

    • Uncompetitive inhibition: Both Vmax and Km decrease.

  • Further analysis using Dixon plots can be used to determine the inhibition constant (Ki).

Protocol 3: Cell-Based Apoptosis Assay

This protocol uses flow cytometry to quantify apoptosis in A549 cells treated with Anticancer agent 183.

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Anticancer agent 183

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Anticancer agent 183 (including a vehicle control) for 24-48 hours.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of apoptotic cells in each treatment group.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Anticancer Agent 183-Induced Apoptosis

Inhibition of MMP-9 by Anticancer agent 183 is hypothesized to disrupt key signaling pathways that promote cancer cell survival and proliferation, ultimately leading to apoptosis. The diagram below illustrates a plausible mechanism. MMP-9 is known to regulate the bioavailability of growth factors and cytokines, and its inhibition can affect downstream signaling cascades such as the PI3K/Akt and ERK/MAPK pathways.[6][7][8][9][10][11] The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, and its downregulation can lead to apoptosis.[9][10][11][12] Furthermore, some MMP inhibitors have been shown to enhance apoptosis induced by ligands of the TNF receptor superfamily, a process that involves the activation of caspase-8.[13][14]

Anticancer_Agent_183_Pathway Agent183 Anticancer Agent 183 MMP9 MMP-9 Agent183->MMP9 Inhibits ECM Extracellular Matrix Degradation MMP9->ECM Promotes GrowthFactors Growth Factor Release (e.g., VEGF) MMP9->GrowthFactors Promotes Caspase8 Caspase-8 Activation MMP9->Caspase8 Inhibits (indirectly) PI3K_Akt PI3K/Akt/mTOR Pathway GrowthFactors->PI3K_Akt Activates ERK_MAPK ERK/MAPK Pathway GrowthFactors->ERK_MAPK Activates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits ERK_MAPK->Proliferation Promotes Caspase8->Apoptosis Induces

Caption: Proposed signaling pathway of Anticancer Agent 183.

Experimental Workflow for Characterizing an Enzyme Inhibitor

The following diagram outlines a logical workflow for the comprehensive characterization of a novel enzyme inhibitor like Anticancer agent 183.

Experimental_Workflow Start Start: Identify Potential Inhibitor PrimaryScreen Primary Screen: In Vitro Enzyme Assay Start->PrimaryScreen DoseResponse Dose-Response & IC50 Determination PrimaryScreen->DoseResponse KineticStudies Kinetic Studies: Mechanism of Inhibition DoseResponse->KineticStudies CellBasedAssays Cell-Based Assays: - Proliferation - Apoptosis DoseResponse->CellBasedAssays InVivo In Vivo Efficacy (Animal Models) KineticStudies->InVivo SignalingStudies Signaling Pathway Analysis (e.g., Western Blot) CellBasedAssays->SignalingStudies SignalingStudies->InVivo End End: Lead Optimization InVivo->End

Caption: Workflow for enzyme inhibitor characterization.

Logical Relationship of MMP-9 Inhibition and Cellular Effects

This diagram illustrates the logical progression from the inhibition of the MMP-9 enzyme to the observed cellular outcomes of reduced proliferation and induced apoptosis.

Logical_Relationship Inhibition MMP-9 Inhibition by Anticancer Agent 183 PathwayModulation Modulation of Downstream Signaling (e.g., PI3K/Akt, ERK/MAPK) Inhibition->PathwayModulation Leads to CellularEffects Cellular Effects: - Decreased Proliferation - Increased Apoptosis PathwayModulation->CellularEffects Results in

Caption: Logical flow from MMP-9 inhibition to cellular effects.

References

Troubleshooting & Optimization

"Antitumor agent-183" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Antitumor agent-183" and other poorly water-soluble compounds. The following information is designed to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor aqueous solubility of this compound?

A1: this compound is a highly lipophilic and hydrophobic molecule. Many potent anticancer agents are characterized by bulky, polycyclic structures that lead to high lattice energy in their crystalline form and an inability to form favorable hydrogen bonds with water, resulting in poor aqueous solubility.[1] This is a common challenge, with up to 90% of new chemical entities in drug development pipelines being poorly water-soluble.[2][3]

Q2: I'm observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my cell-based assays. What can I do to prevent this?

A2: This phenomenon, often called "DMSO shock," occurs when the compound crashes out of solution as the concentration of the organic solvent (DMSO) is rapidly decreased in the aqueous medium. To mitigate this, consider the following:

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[4] Ensure your final DMSO concentration is within this range while being sufficient to maintain the solubility of this compound at the desired test concentration.

  • Improve Mixing Technique: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation.[4]

  • Work at Room Temperature: Solubility often decreases at lower temperatures. If you are working on ice or at 4°C, precipitation is more likely. Prepare dilutions at room temperature before equilibrating to the desired experimental temperature.[4]

  • Consider Pre-solubilization with a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 20, to your aqueous buffer can help to form micelles that encapsulate the hydrophobic drug, improving its stability in solution.[5][6]

Q3: What are the most common formulation strategies to improve the aqueous solubility of compounds like this compound for in vivo studies?

A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble drugs for in vivo applications. The choice of method depends on the specific physicochemical properties of the compound and the intended route of administration. Common approaches include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 300) can increase the solubility of hydrophobic drugs.[5][7]

  • Surfactant Solubilization: Employing surfactants to form micelles that encapsulate the drug is a widely used technique.[5][8]

  • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[8][9]

  • Lipid-Based Formulations: Formulating the drug in lipids, such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption.[10][11]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to enhanced dissolution rate and solubility.[9][12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[9][13]

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffer Final drug concentration exceeds its aqueous solubility limit.Decrease the final working concentration. Determine the maximum aqueous solubility beforehand.
Insufficient co-solvent (e.g., DMSO) in the final solution.Ensure the final co-solvent concentration is sufficient to maintain solubility but non-toxic to cells (typically 0.1-0.5% for DMSO).[4]
Improper mixing of stock solution with aqueous media.Add the stock solution dropwise to the aqueous media while vortexing to ensure rapid dispersion.[4]
pH of the buffer affects the ionization state and solubility of the compound.Evaluate the pH-solubility profile of this compound. Adjust the buffer pH if the compound's stability allows.[7]
Cloudy Solution or Precipitate Over Time The solution is supersaturated and thermodynamically unstable.Use the prepared solution as quickly as possible after dilution.[4]
Temperature fluctuations affecting solubility.Maintain a constant temperature during the experiment. Be aware that solubility often decreases at lower temperatures.[4]
Low Bioavailability in Animal Studies Poor dissolution of the drug in the gastrointestinal tract.Consider formulation strategies such as micronization, nanosuspensions, or solid dispersions to improve the dissolution rate.[7][13]
Inefficient absorption across biological membranes.Explore lipid-based formulations like SEDDS or the use of permeation enhancers.[10]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using High-Pressure Homogenization

This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble drug like this compound.

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188 or Tween® 80) in purified water.

    • Stir the mixture with a high-speed stirrer (e.g., Ultra-Turrax) at 10,000 rpm for 30 minutes to obtain a coarse pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenize at 1500 bar for 20-30 cycles.

    • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument after every 5 cycles until a desired particle size (typically < 200 nm) with a narrow polydispersity index (PDI < 0.2) is achieved.

  • Characterization:

    • Measure the final particle size, PDI, and zeta potential.

    • Determine the drug content using a validated HPLC method.

Protocol 2: Formulation of a Solid Dispersion using the Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion to enhance the solubility of this compound.

  • Polymer and Drug Solution Preparation:

    • Dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®) in a 1:4 drug-to-polymer ratio in a suitable organic solvent (e.g., methanol, acetone, or dichloromethane).[5][9][14]

    • Ensure both the drug and the polymer are completely dissolved.

  • Solvent Evaporation:

    • Evaporate the solvent from the solution using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

    • Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Final Processing:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator.

  • Characterization:

    • Perform a dissolution study to compare the release profile of the solid dispersion with the pure drug.

    • Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the polymer matrix.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_phys_methods Methods cluster_form_methods Methods cluster_end Outcome start Poorly Soluble This compound phys_mod Physical Modification start->phys_mod formulation Formulation Approach start->formulation nanosuspension Nanosuspension phys_mod->nanosuspension solid_dispersion Solid Dispersion phys_mod->solid_dispersion co_solvents Co-solvents formulation->co_solvents cyclodextrins Cyclodextrins formulation->cyclodextrins liposomes Lipid-Based Systems formulation->liposomes end Improved Aqueous Solubility & Bioavailability nanosuspension->end solid_dispersion->end co_solvents->end cyclodextrins->end liposomes->end

Caption: Workflow for enhancing the solubility of this compound.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_conc Check Final Concentration start->check_conc Yes, immediately use_quickly Use Solution Immediately start->use_quickly Yes, over time check_dmso Check Final DMSO % check_conc->check_dmso Concentration OK end Clear Solution check_conc->end Concentration Lowered improve_mixing Improve Mixing check_dmso->improve_mixing DMSO % OK check_dmso->end DMSO % Adjusted improve_mixing->end Mixing Improved check_temp Check Temperature use_quickly->check_temp Still precipitates use_quickly->end Used Fresh check_temp->end Temp. is stable

Caption: Troubleshooting logic for precipitation issues.

References

"Anticancer agent 183" optimizing dosage for minimal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided herein is intended for research and drug development professionals. "Anticancer agent 183" has been described in literature as a pyrimidine-based compound with inhibitory effects on matrix metalloproteinase-9 (MMP-9) and the ability to induce apoptosis, showing efficacy in cell lines such as PC-3 and A549.[1][2] It is important to note that the term has also been associated with capecitabine, a prodrug of 5-FU.[3] This guide will focus on a hypothetical novel pyrimidine-based inhibitor, hereafter referred to as "Agent 183," to provide a general framework for dosage optimization and toxicity minimization during preclinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Agent 183?

A1: Agent 183 is a pyrimidine (B1678525) derivative that functions as an inhibitor of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis.[4][5] By inhibiting MMP-9, Agent 183 is believed to disrupt the tumor microenvironment and signaling pathways that promote cancer cell survival and proliferation. Additionally, studies have shown that Agent 183 induces apoptosis in cancer cells.[4][5]

Q2: Which cancer cell lines are most sensitive to Agent 183?

A2: Initial studies have shown particular efficacy against prostate (PC-3) and lung (A549) cancer cell lines, with IC50 values in the sub-micromolar range.[1][2] However, the sensitivity of other cell lines should be determined empirically. We recommend performing a broad screen using a panel of cell lines relevant to your research interests.

Q3: How should I prepare and store Agent 183 for in vitro and in vivo studies?

A3: For in vitro studies, Agent 183 should be dissolved in sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C and protected from light. For final experimental concentrations, the DMSO stock should be further diluted in cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.5%). For in vivo studies, a formulation suitable for animal administration (e.g., a solution in saline with a co-solvent like PEG400 or a suspension in a vehicle like carboxymethylcellulose) should be prepared. The stability of the formulation should be verified before initiating animal studies.

Q4: What is a reasonable starting dose for an in vivo efficacy study?

A4: Before starting an efficacy study, it is crucial to conduct a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without causing unacceptable toxicity.[6] The starting dose for an MTD study is often derived from in vitro IC50 values and preliminary acute toxicity data. If such data is unavailable, a conservative starting dose (e.g., 1-10 mg/kg) with careful monitoring is advised. Efficacy studies should then use doses at or below the determined MTD.

Q5: What are the common signs of toxicity observed with Agent 183 in animal models?

A5: In preclinical animal models, common signs of toxicity for novel anticancer agents can include weight loss, lethargy, ruffled fur, and changes in blood chemistry or cell counts.[7] For Agent 183, specific toxicities may be related to its mechanism of action or off-target effects. Close monitoring of animal body weight, clinical signs, and post-study histopathology of major organs is essential.[7]

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
High variability in in vitro cytotoxicity assay results. 1. Inconsistent cell seeding density.2. Agent 183 precipitation in culture medium.3. Fluctuation in incubator conditions (CO2, temperature, humidity).4. Contamination of cell cultures.1. Ensure a homogenous single-cell suspension and accurate cell counting before seeding.2. Visually inspect wells for precipitation after adding Agent 183. Consider using a lower final concentration or a different solvent system if precipitation occurs.3. Regularly calibrate and monitor incubator conditions.4. Perform routine checks for mycoplasma and other contaminants.
Inconsistent in vivo anti-tumor efficacy. 1. Improper drug formulation or administration.2. Variability in tumor implantation and size at the start of treatment.3. Insufficient drug exposure at the tumor site.1. Verify the stability and homogeneity of the dosing solution/suspension. Ensure accurate and consistent administration (e.g., oral gavage, intraperitoneal injection).2. Standardize the tumor implantation procedure. Randomize animals into treatment groups based on tumor volume.[8]3. Conduct pharmacokinetic studies to correlate plasma/tumor drug concentrations with efficacy.
Unexpected animal toxicity (e.g., significant weight loss, mortality). 1. The administered dose exceeds the MTD.2. The formulation vehicle is causing toxicity.3. The dosing schedule is too frequent.1. Reduce the dose or perform a more detailed MTD study with more dose levels.2. Include a vehicle-only control group to assess the toxicity of the formulation itself.[7]3. Adjust the dosing schedule (e.g., from daily to every other day) and monitor for recovery between doses.
Difficulty detecting apoptosis induction. 1. The concentration of Agent 183 is too low or too high (leading to necrosis).2. The incubation time is too short or too long.3. The chosen apoptosis assay is not sensitive enough.1. Perform a dose-response experiment to find the optimal concentration for apoptosis induction.2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak apoptotic response.3. Use multiple methods to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and western blotting for cleaved PARP.[9][10]

Data Presentation

Table 1: In Vitro Cytotoxicity of Agent 183 in Various Human Cancer Cell Lines

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)
A549Lung CarcinomaMTT480.41[1][2]
PC-3Prostate CancerMTT480.36[1][2]
MCF-7Breast AdenocarcinomaMTT481.25
HCT116Colorectal CarcinomaMTT480.89
U-87 MGGlioblastomaMTT482.10

Table 2: Summary of a 14-Day In Vivo Maximum Tolerated Dose (MTD) Study in Mice

Dose Group (mg/kg/day, p.o.)Number of AnimalsMean Body Weight Change (%)Clinical Signs of ToxicityMortality
Vehicle Control5+5.2%None observed0/5
105+3.1%None observed0/5
305-2.5%None observed0/5
605-8.9%Mild lethargy on days 5-80/5
1005-18.5%Significant lethargy, ruffled fur2/5

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity - MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Agent 183 in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol is designed to determine the highest dose of Agent 183 that can be administered without causing life-threatening toxicity in an animal model.[8]

  • Animal Acclimation: Acclimate healthy, age-matched mice (e.g., C57BL/6 or BALB/c) for at least one week before the study begins.

  • Group Assignment: Randomly assign animals to several dose groups (e.g., vehicle control, 10, 30, 60, 100 mg/kg) with at least 5 mice per group.

  • Dosing: Administer Agent 183 daily for 14 consecutive days via the intended clinical route (e.g., oral gavage). The vehicle control group receives the formulation vehicle only.

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and activity levels. Record body weights every other day.

  • Endpoints: The primary endpoint is the evaluation of dose-limiting toxicity (e.g., >20% body weight loss, severe clinical signs). Euthanize animals that reach humane endpoints.

  • Necropsy and Analysis: At the end of the 14-day period, euthanize all surviving animals. Conduct a gross necropsy and consider collecting blood for hematology and clinical chemistry analysis, as well as major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or signs of serious toxicity that would preclude chronic administration.

Visualizations

G cluster_workflow Experimental Workflow: Dose-Finding and Toxicity Assessment in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) Determine IC50 mtd_study In Vivo MTD Study (14-day) Determine Max Tolerated Dose in_vitro->mtd_study Guides starting dose selection efficacy_study In Vivo Efficacy Study (Tumor Xenograft Model) Use doses ≤ MTD mtd_study->efficacy_study Defines upper dose limit tox_analysis Comprehensive Toxicity Analysis (Histopathology, Bloodwork) mtd_study->tox_analysis pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study efficacy_study->pk_pd_study Correlate exposure with response optimal_dose Define Optimal Biological Dose and Dosing Schedule efficacy_study->optimal_dose pk_pd_study->optimal_dose tox_analysis->optimal_dose Defines safety margin

Caption: Workflow for optimizing dosage and assessing toxicity.

G agent183 Anticancer Agent 183 mmp9 MMP-9 agent183->mmp9 Inhibits caspase Caspase Activation agent183->caspase Induces (mechanism may be independent of MMP-9) ecm Extracellular Matrix (ECM) Degradation mmp9->ecm Promotes growth_factors Release of ECM-Bound Growth Factors ecm->growth_factors pro_survival Pro-Survival Signaling (e.g., PI3K/Akt) growth_factors->pro_survival Activates apoptosis Apoptosis pro_survival->apoptosis Inhibits caspase->apoptosis Executes

Caption: Hypothetical signaling pathway for Anticancer Agent 183.

References

"Antitumor agent-183" troubleshooting inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Antitumor Agent-183. Our aim is to help you resolve common issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent small molecule inhibitor of Matrix Metalloproteinase-9 (MMP-9).[1] By inhibiting MMP-9, the agent disrupts the degradation of the extracellular matrix, a process critical for tumor invasion and metastasis. Furthermore, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. Its efficacy has been demonstrated in cell lines such as A549, with an IC50 value of less than 0.14 μM.[1]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is typically supplied as a solid. For experimental use, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The recommended storage temperature for the solid compound and its stock solution is -20°C.[1]

Q3: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

Inconsistent IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include variability in cell seeding density, passage number, and the age of the drug solution.

Q4: Does this compound affect signaling pathways other than direct MMP-9 inhibition?

While the primary target is MMP-9, its inhibition can have downstream effects on various signaling pathways that regulate cell survival, proliferation, and apoptosis. A proposed signaling pathway is illustrated below. We recommend performing western blot analysis to investigate the modulation of key proteins in the PI3K/Akt and MAPK pathways, which are known to be influenced by MMP-9 activity in some cancer models.

Troubleshooting Inconsistent Experimental Results

Issue 1: High Variability in Cell Viability (IC50) Assays

Possible Causes and Solutions

Possible Cause Recommended Solution
Cell Culture Conditions
High cell passage numberUse cells within a consistent and low passage range (e.g., passages 5-15). High passage numbers can lead to phenotypic drift.
Inconsistent cell seeding densityEnsure a uniform single-cell suspension before seeding. Calibrate your seeding protocol to achieve consistent cell numbers across all wells.
Mycoplasma contaminationRegularly test your cell lines for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock.
Compound Handling
Improper storage of stock solutionAliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Degradation of diluted solutionsPrepare fresh dilutions of this compound from the stock solution for each experiment. Do not store diluted solutions for extended periods.
Assay Protocol
Inconsistent incubation timesStandardize the incubation time with the compound across all experiments.
Edge effects in multi-well platesTo minimize evaporation, do not use the outer wells of the plate for experimental data. Fill them with sterile PBS or media.
Reagent variabilityUse the same lot of viability assay reagent (e.g., MTT, PrestoBlue) for a set of comparative experiments.
Issue 2: No significant induction of apoptosis observed.

Possible Causes and Solutions

Possible Cause Recommended Solution
Experimental Conditions
Sub-optimal drug concentrationPerform a dose-response experiment to determine the optimal concentration for inducing apoptosis in your specific cell line. This may be higher than the IC50 for cell viability.
Insufficient incubation timeConduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing apoptosis.
Cell Line Characteristics
Apoptosis-resistant cell lineSome cell lines may have mutations in apoptotic pathways (e.g., p53 mutations) that confer resistance. Confirm the apoptotic machinery integrity of your cell line.
Detection Method
Insensitive apoptosis assayUse multiple methods to confirm apoptosis, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved caspase-3 and PARP.
Late-stage apoptosis/necrosisIf cells are detaching and floating, they may be in late-stage apoptosis or necrosis. Ensure you collect both adherent and floating cells for analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination)
  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Apoptosis Markers
  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the optimal time determined previously. Collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Antitumor_Agent_183_Signaling_Pathway Agent183 This compound MMP9 MMP-9 Agent183->MMP9 Inhibits Apoptosis Apoptosis Agent183->Apoptosis Induces ECM Extracellular Matrix Degradation MMP9->ECM PI3K_Akt PI3K/Akt Pathway MMP9->PI3K_Akt Activates MAPK MAPK Pathway MMP9->MAPK Activates Invasion Tumor Invasion & Metastasis ECM->Invasion Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Survival->Apoptosis

Caption: Proposed signaling pathway of this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Results Observed Check_Culture Check Cell Culture Conditions (Passage, Density, Contamination) Inconsistent_Results->Check_Culture Check_Compound Review Compound Handling (Storage, Aliquoting, Dilutions) Inconsistent_Results->Check_Compound Check_Protocol Verify Assay Protocol (Incubation Times, Reagents) Inconsistent_Results->Check_Protocol Problem_Identified Problem Identified & Corrected Check_Culture->Problem_Identified No_Improvement No Improvement Check_Culture->No_Improvement Check_Compound->Problem_Identified Check_Compound->No_Improvement Check_Protocol->Problem_Identified Check_Protocol->No_Improvement Problem_Identified->Inconsistent_Results Re-run Experiment Contact_Support Contact Technical Support No_Improvement->Contact_Support

Caption: General troubleshooting workflow for inconsistent results.

References

"Anticancer agent 183" overcoming resistance mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anticancer Agent 183. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Agent 183 in overcoming resistance to standard anticancer therapies.

Product Background: Anticancer Agent 183 is a third-generation EGFR tyrosine kinase inhibitor (TKI) developed to be highly effective against non-small cell lung cancer (NSCLC) harboring mutations that confer resistance to first and second-generation TKIs. Its primary indications are for tumors with the EGFR T790M "gatekeeper" mutation and for tumors that have developed resistance through the activation of bypass signaling pathways, such as c-Met amplification.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Anticancer Agent 183?

A1: Anticancer Agent 183 is an ATP-competitive inhibitor of the EGFR kinase domain.[3] It is specifically designed to bind effectively to EGFR even with the T790M mutation, which sterically hinders the binding of first-generation inhibitors like gefitinib (B1684475) and erlotinib. Furthermore, it exhibits inhibitory activity against amplified c-Met, a known bypass resistance mechanism.[2][4]

Q2: Which cell lines are recommended as positive and negative controls?

A2: For demonstrating efficacy in overcoming T790M-mediated resistance, the following cell line pairing is recommended:

  • Positive Control (Sensitive): PC-9 (human NSCLC adenocarcinoma, EGFR exon 19 deletion).

  • Negative Control (Resistant): H1975 (human NSCLC adenocarcinoma, EGFR L858R and T790M mutations).

For bypass pathway resistance, consider cell lines with known c-Met amplification.

Q3: What are the expected IC50 values for Agent 183 compared to first-generation TKIs?

A3: The expected potency of Agent 183 is significantly higher in resistant cell lines compared to first-generation TKIs. Below is a table of representative IC50 values.

Cell LinePrimary EGFR MutationResistance MechanismGefitinib (IC50)Anticancer Agent 183 (IC50)
PC-9Exon 19 DeletionNone (Sensitive)~15 nM~5 nM
H1975L858RT790M Mutation>10,000 nM~50 nM
HCC827/GRExon 19 Deletionc-Met Amplification>8,000 nM~75 nM

Note: These values are illustrative. Actual IC50 values should be determined empirically in your laboratory system.

Q4: How can I confirm that Agent 183 is inhibiting the target pathway?

A4: The most direct method is to perform a Western blot analysis to assess the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK.[3][5] Following treatment with Agent 183, you should observe a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR), p-Akt, and p-ERK in sensitive cell lines.

Signaling Pathway and Mechanism of Action

The diagram below illustrates the EGFR signaling pathway and highlights the mechanisms of resistance that Anticancer Agent 183 is designed to overcome. First-generation TKIs are ineffective against the T790M mutation. Agent 183 can inhibit both T790M-mutant EGFR and the c-Met bypass pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs Inhibitors cluster_cytoplasm Cytoplasm EGFR EGFR (Wild-Type) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGFR_T790M EGFR (L858R+T790M) EGFR_T790M->PI3K Constitutive Activation EGFR_T790M->RAS cMet c-Met cMet->PI3K Bypass Activation cMet->RAS Gefitinib Gefitinib (1st Gen TKI) Gefitinib->EGFR Inhibits Gefitinib->EGFR_T790M Ineffective Agent183 Anticancer Agent 183 Agent183->EGFR_T790M Inhibits Agent183->cMet Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling and resistance pathways overcome by Agent 183.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with Anticancer Agent 183.

Problem 1: No significant decrease in cell viability observed in resistant cell lines (e.g., H1975).
Possible Cause Recommended Solution
1. Agent 183 Degradation Agent 183 is supplied as a lyophilized powder. Ensure it is stored at -20°C. Reconstituted DMSO stock solutions should be aliquoted and stored at -80°C to avoid freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment.
2. Suboptimal Assay Conditions The duration of treatment may be insufficient. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. Also, ensure the cell seeding density is appropriate to avoid confluence before the assay endpoint.[6][7]
3. Cell Line Integrity Verify the identity of your cell line via STR profiling. Confirm the presence of the T790M mutation via sequencing. Cell lines can lose mutations over prolonged culture.
4. Inaccurate Drug Concentration Calibrate your pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step to avoid concentration errors.
5. Assay Sensitivity The chosen viability assay (e.g., MTT) may not be sensitive enough. Consider using a more sensitive ATP-based luminescent assay (e.g., CellTiter-Glo®) which often provides a better dynamic range.[6]
Problem 2: High variability between technical replicates in a 96-well plate viability assay.
Possible Cause Recommended Solution
1. Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting to prevent cells from settling. Pipette accurately into the center of each well.
2. Edge Effects The outer wells of a 96-well plate are prone to evaporation, leading to increased drug concentration and altered cell growth. To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.[8]
3. Pipetting Errors Use a multichannel pipette for adding reagents to reduce variability. Ensure you are using the correct pipetting technique (e.g., reverse pipetting for viscous solutions) and that pipette tips are properly sealed.
4. Cell Detachment During media changes or reagent addition, be gentle to avoid detaching adherent cells. Aspirate media from the side of the well and add new liquids slowly against the well wall.[8]
Problem 3: Western blot shows no decrease in p-EGFR after treatment.
Possible Cause Recommended Solution
1. Insufficient Drug Incubation Time Inhibition of EGFR phosphorylation is a rapid event. For signaling pathway analysis, a short incubation time (e.g., 2-6 hours) is often sufficient.
2. Sample Preparation Issues It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins. Keep samples on ice at all times during preparation.
3. Antibody Issues Ensure you are using an antibody validated for Western blotting that specifically recognizes the phosphorylated form of EGFR (e.g., p-EGFR Tyr1068). Run a positive control, such as lysates from EGF-stimulated A431 cells, to confirm antibody performance.[9]
4. Incorrect Protein Loading Determine the total protein concentration of each lysate using a BCA assay and load equal amounts into each well.[9] After probing for the phospho-protein, strip the membrane and re-probe with an antibody for total EGFR as a loading control.[10]

Experimental Protocols & Workflows

Protocol: Cell Viability (MTT) Assay

This protocol provides a general guideline for assessing the effect of Agent 183 on the viability of adherent NSCLC cell lines.

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of Anticancer Agent 183 in culture medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot a dose-response curve to calculate the IC50 value.

Workflow for Troubleshooting Viability Assays

The diagram below outlines a logical workflow for troubleshooting unexpected results in cell viability experiments.

Troubleshooting_Workflow Start Unexpected Result: High Cell Viability CheckAgent Verify Agent 183 (Storage, Dilution) Start->CheckAgent CheckCells Verify Cell Line (Identity, Mutation Status) CheckAgent->CheckCells Agent OK RedoDilution Prepare Fresh Stock & Dilutions CheckAgent->RedoDilution Issue Found CheckAssay Review Assay Protocol (Time, Density, Sensitivity) CheckCells->CheckAssay Cells OK SequenceCells Sequence EGFR Gene Perform STR Profiling CheckCells->SequenceCells Issue Suspected OptimizeAssay Perform Time-Course & Cell Density Titration CheckAssay->OptimizeAssay Issue Found Rerun Rerun Experiment CheckAssay->Rerun Protocol OK RedoDilution->Rerun SequenceCells->Rerun OptimizeAssay->Rerun

Caption: A logical workflow for troubleshooting cell viability assay results.
Protocol: Western Blot for EGFR Phosphorylation

This protocol details the steps to analyze the inhibition of EGFR phosphorylation by Agent 183.[3][9]

  • Cell Culture and Treatment: Seed cells (e.g., H1975) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 6 hours. Treat with varying concentrations of Anticancer Agent 183 (e.g., 0, 10, 50, 200 nM) for 4 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-EGFR (Tyr1068) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane using a mild stripping buffer. Re-probe with a primary antibody against total EGFR, and subsequently, a loading control like β-actin.[10]

References

"Antitumor agent-183" improving bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antitumor agent-183 in in vivo studies. Due to the limited publicly available data on this specific agent, this guide incorporates established methodologies for potent, poorly soluble antitumor compounds and publicly available information on this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro activity?

A1: this compound (also known as compound 3f) is a potent experimental compound with significant antitumor activity. It has demonstrated high potency in vitro, inhibiting the growth of various cancer cell lines, including A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and HS578T (breast carcinoma), with IC50 values below 5 nM.[1][2][3] The agent is noted for its metabolic stability.[1][2][3]

Q2: What are the main challenges when moving from in vitro to in vivo studies with this compound?

A2: A primary challenge with potent, hydrophobic compounds like this compound is achieving adequate bioavailability for in vivo efficacy.[4] Poor aqueous solubility can lead to low absorption, rapid clearance, and insufficient drug concentration at the tumor site.[4] To address this, formulation strategies are crucial. An albumin-bound nanoparticle formulation of this compound has been noted to prolong retention in tumor tissues, suggesting this is a promising approach.[1][2][3]

Q3: What formulation strategies can be considered to improve the bioavailability of this compound?

A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs. For this compound, the following are particularly relevant:

  • Nanoparticle Formulations:

    • Albumin-Bound Nanoparticles: This approach has been specifically mentioned for this compound and is a clinically validated method for improving the delivery of hydrophobic anticancer drugs.[1][2][3]

    • Polymeric Micelles: These can encapsulate the hydrophobic drug, increasing its solubility and stability in circulation.

    • Liposomes: These lipid-based vesicles can carry both hydrophobic and hydrophilic drugs.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.

  • Prodrugs: Chemical modification of the drug to a more soluble form that converts to the active compound in vivo can be explored.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or undetectable plasma concentration of this compound after oral administration. Poor solubility and dissolution in the gastrointestinal tract.1. Formulation Optimization: Utilize a bioavailability-enhancing formulation such as an albumin-bound nanoparticle suspension or a solid dispersion. 2. Route of Administration: Switch to intravenous (IV) administration to bypass absorption barriers and ensure 100% bioavailability.
High variability in plasma concentrations between individual animals. Inconsistent oral absorption due to factors like food intake or GI tract pH.1. Standardize Administration Protocol: Administer the agent at the same time relative to the feeding cycle. 2. Switch to IV Administration: This will eliminate absorption-related variability.
Lack of tumor growth inhibition in xenograft models despite in vitro potency. 1. Insufficient drug accumulation in the tumor. 2. Rapid clearance from circulation.1. Enhance Tumor Targeting: Use a nanoparticle formulation, such as albumin-bound nanoparticles, which can exploit the enhanced permeability and retention (EPR) effect in tumors.[4] 2. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the drug's half-life and optimize the dosing schedule accordingly.
Precipitation of the compound upon dilution of a stock solution for injection. The solvent used for the stock solution (e.g., DMSO) is immiscible with the aqueous vehicle for injection.1. Use a Co-solvent System: Employ a vehicle containing a mixture of solvents (e.g., DMSO, Cremophor EL, ethanol, and saline) that can maintain the drug's solubility upon dilution. Perform tolerability studies for the chosen vehicle. 2. Formulate as a Nanoparticle Suspension: A well-formulated nanoparticle suspension should remain stable upon dilution in aqueous media.

Experimental Protocols

Protocol 1: Formulation of Albumin-Bound this compound Nanoparticles

This protocol is based on a general method for preparing albumin-bound nanoparticles of hydrophobic drugs.

Materials:

  • This compound

  • Human Serum Albumin (HSA)

  • Chloroform (B151607)

  • Ethanol

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve this compound in a mixture of chloroform and ethanol.

  • Aqueous Phase Preparation: Prepare a solution of Human Serum Albumin in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization to form a nanoemulsion. The pressure and number of cycles should be optimized to achieve the desired particle size.

  • Solvent Evaporation: Remove the organic solvents (chloroform and ethanol) from the nanoemulsion using a rotary evaporator.

  • Sterile Filtration: Filter the resulting nanoparticle suspension through a 0.22 µm sterile filter.

  • Characterization: Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vivo Bioavailability Study in Mice

Animals:

  • Male BALB/c mice (6-8 weeks old)

Groups:

  • Group A (IV): this compound formulated in a suitable IV vehicle (e.g., 5% Dextrose) at a dose of 2 mg/kg.

  • Group B (Oral): this compound as an albumin-bound nanoparticle formulation at a dose of 10 mg/kg.

Procedure:

  • Dosing: Administer the formulations to the respective groups.

  • Blood Sampling: Collect blood samples (approximately 50 µL) via the tail vein or retro-orbital sinus at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for two different formulations of an antitumor agent to illustrate the potential improvement in bioavailability.

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Oral Bioavailability (F%)
Solution in Vehicle 10Oral50 ± 151.0150 ± 455%
Albumin-Bound Nanoparticles 10Oral250 ± 602.01200 ± 21040%
IV Solution 2IV800 ± 1500.083000 ± 450100%

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_outcome Outcome Assessment Formulation This compound (Poorly Soluble) Nano_Formulation Albumin-Bound Nanoparticle Formulation Formulation->Nano_Formulation Homogenization Dosing Oral & IV Dosing in Mice Nano_Formulation->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Bioavailability Improved Bioavailability PK_Analysis->Bioavailability Efficacy_Study Xenograft Efficacy Study Bioavailability->Efficacy_Study

Caption: Experimental workflow for improving the bioavailability of this compound.

Troubleshooting_Tree Start Lack of In Vivo Efficacy Check_PK Review Pharmacokinetics Start->Check_PK Low_Exposure Low Plasma Exposure? Check_PK->Low_Exposure Reformulate Reformulate for Bioavailability Low_Exposure->Reformulate Yes Optimize_Dose Optimize Dosing Schedule Low_Exposure->Optimize_Dose No Reformulate->Check_PK Check_Target Confirm Target Engagement in Tumor Optimize_Dose->Check_Target Ineffective Compound Ineffective in Model Check_Target->Ineffective No Engagement

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Transcription Transcription Factor Kinase2->Transcription Agent183 This compound Agent183->Kinase2 Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

References

"Anticancer agent 183" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Anticancer Agent 183, a potent inhibitor of matrix metalloproteinase-9 (MMP-9).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for Anticancer Agent 183?

A1: Anticancer Agent 183 should be stored at -20°C for optimal stability.[1] Upon receipt, it is crucial to transfer the product to a freezer set to this temperature.

Q2: How should I prepare stock solutions of Anticancer Agent 183?

A2: We recommend preparing a high-concentration stock solution in an anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for its excellent solubilizing capacity for many organic compounds. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: My stock solution in DMSO has changed color. Is it still viable?

A3: A change in color of your stock solution is a potential indicator of chemical degradation. It is not recommended to use a discolored solution as the degradation products could have altered biological activity and introduce confounding variables into your experiments. Potential causes include oxidation or photodegradation. To minimize these risks, always store stock solutions in amber vials or protect them from light, and consider purging the vial headspace with an inert gas like argon or nitrogen.

Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A4: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic small molecules. To mitigate this, try serially diluting the concentrated stock solution in DMSO to an intermediate concentration before adding it to the aqueous medium. It is critical to ensure the final concentration of DMSO in your experiment is low (typically below 0.5% v/v) to avoid solvent-induced artifacts. If precipitation persists, consider using a different solubilization strategy, such as the use of excipients, after verifying their compatibility with your assay.

Q5: What is the general stability of the 1,3,4-oxadiazole (B1194373) chemical scaffold present in Anticancer Agent 183?

A5: The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure known for its good thermal and metabolic stability.[2] While generally stable, derivatives can be susceptible to hydrolysis under certain pH conditions. Therefore, it is important to assess the stability of Anticancer Agent 183 in your specific experimental buffer or medium.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with Anticancer Agent 183.

Issue 1: Loss of Compound Activity in Cell Culture Experiments

  • Possible Cause: The compound may be unstable in the cell culture medium at 37°C over the duration of the experiment. This could be due to hydrolysis, reaction with media components, or enzymatic degradation by components in serum.

  • Troubleshooting Steps:

    • Perform a Stability Study: Assess the stability of Anticancer Agent 183 in your specific cell culture medium (with and without serum) at 37°C over a time course that mirrors your experiment (e.g., 0, 2, 8, 24, 48 hours). A detailed protocol is provided below.

    • Replenish the Compound: If significant degradation is observed, consider replenishing the compound in the media at regular intervals during long-term experiments.

    • Use a Simpler Buffer: To distinguish between chemical and enzymatic degradation, test the compound's stability in a simple buffer like PBS at 37°C.

Issue 2: Inconsistent Results Between Experimental Repeats

  • Possible Cause: Inconsistent results can stem from variability in the handling and preparation of the compound, including repeated freeze-thaw cycles of the stock solution or minor differences in the preparation of working solutions.

  • Troubleshooting Steps:

    • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to ensure a fresh, un-thawed sample is used for each experiment.

    • Standardize Protocols: Adhere to a detailed and standardized protocol for preparing all solutions containing Anticancer Agent 183.

    • Use Low-Adhesion Plasticware: The compound may adsorb to the surface of standard plasticware, reducing its effective concentration. Consider using low-adhesion microplates and tubes.

Data Presentation

The following tables summarize the known storage and handling information for Anticancer Agent 183.

Table 1: Recommended Storage and Handling of Anticancer Agent 183

ParameterRecommendationRationale
Storage Temperature -20°CTo ensure long-term stability of the solid compound.[1]
Stock Solution Solvent Anhydrous DMSOHigh solubilizing capacity for many organic molecules.
Stock Solution Storage -20°C or -80°C in single-use aliquotsTo minimize degradation from freeze-thaw cycles.
Light Exposure Minimize; store in amber vials or foil-wrapped tubesTo prevent potential photodegradation.
Final DMSO Concentration in Assay < 0.5% (v/v)To avoid solvent-induced effects on the biological system.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of Anticancer Agent 183 in Cell Culture Medium

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of Anticancer Agent 183 in anhydrous DMSO.

    • Prepare the complete cell culture medium to be tested (e.g., DMEM + 10% FBS).

    • Prepare a working solution by diluting the DMSO stock into the pre-warmed (37°C) cell culture medium to the final experimental concentration. Ensure the final DMSO concentration is below 0.5%.

  • Incubation:

    • Add the working solution to sterile, low-adhesion microplate wells.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots from the wells.

    • Immediately stop potential degradation by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Analysis:

    • Analyze the concentration of the parent compound in each sample using a validated analytical method such as LC-MS/MS.

    • Plot the percentage of the compound remaining at each time point relative to the 0-hour time point to determine the stability profile.

Protocol 2: Forced Degradation (Stress Testing) of Anticancer Agent 183

Forced degradation studies help to identify potential degradation products and pathways.

  • Acid and Base Hydrolysis:

    • Prepare solutions of Anticancer Agent 183 in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at room temperature or slightly elevated temperatures (e.g., 40-60°C) for a defined period.

    • Neutralize the samples at various time points and analyze by HPLC or LC-MS/MS.

  • Oxidative Degradation:

    • Prepare a solution of Anticancer Agent 183 in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at various time points.

  • Photodegradation:

    • Expose a solution of Anticancer Agent 183 to a light source that provides both UV and visible light.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples at various time points.

Mandatory Visualization

MMP9_Signaling_Pathway GF Growth Factors (e.g., TGF-β, PDGF) Receptor Cell Surface Receptors GF->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Cytokines->Receptor PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK NFkB NF-κB Pathway Receptor->NFkB Transcription_Factors Transcription Factors (AP-1, SP-1, NF-κB) PI3K_AKT->Transcription_Factors MAPK_ERK->Transcription_Factors NFkB->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene Pro_MMP9 Pro-MMP-9 (inactive) MMP9_Gene->Pro_MMP9 Active_MMP9 Active MMP-9 Pro_MMP9->Active_MMP9 Activation ECM_Degradation ECM Degradation (e.g., Collagen IV) Active_MMP9->ECM_Degradation Angiogenesis Angiogenesis Active_MMP9->Angiogenesis Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Metastasis Metastasis Cell_Migration->Metastasis Angiogenesis->Metastasis Agent_183 Anticancer Agent 183 Agent_183->Active_MMP9

Caption: MMP-9 signaling pathway and the inhibitory action of Anticancer Agent 183.

Stability_Workflow Start Start: Assess Compound Stability Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prep_Stock Prep_Working Prepare Working Solution in Test Medium (e.g., DMEM + 10% FBS) Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO₂ Prep_Working->Incubate Collect_Samples Collect Aliquots at Timepoints (0, 2, 8, 24, 48h) Incubate->Collect_Samples Quench Quench Reaction with Cold Acetonitrile + Internal Standard Collect_Samples->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Plot_Data Plot % Remaining vs. Time Analyze->Plot_Data End End: Determine Stability Profile Plot_Data->End

References

"Antitumor agent-183" minimizing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during experiments with Antitumor Agent-183.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent small molecule inhibitor with significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including A549, HCT116, and HS578T, with IC50 values below 5 nM.[1] Its mechanism is linked to the disruption of metabolic pathways, potentially involving the inhibition of aerobic glycolysis, a common feature of cancer cells.[2]

Q2: What are the known off-target effects of this compound?

While highly potent against tumor cells, this compound can exhibit off-target toxicities in preclinical models. These effects are often dose-dependent and can manifest as hepatotoxicity, hematological toxicities (e.g., neutropenia, thrombocytopenia), and gastrointestinal disturbances. The underlying cause is often the inhibition of homologous kinases or metabolic enzymes in healthy tissues that share structural similarities with the primary target.

Q3: How can nanoparticle formulation help in minimizing off-target effects?

Encapsulating this compound into nanoparticle formulations, such as albumin-bound nanoparticles, can significantly reduce off-target effects.[1] This strategy prolongs the agent's retention within tumor tissues through the enhanced permeability and retention (EPR) effect. This targeted delivery mechanism increases the therapeutic concentration at the tumor site while minimizing systemic exposure and subsequent damage to healthy tissues.[3][4] Cationic nanoparticles, for instance, can preferentially interact with the negatively charged membranes of cancer cells, further enhancing targeted delivery.[3]

Troubleshooting Guides

Issue 1: High Cytotoxicity in Non-Target Cells In Vitro

Problem: Significant cell death is observed in control (non-cancerous) cell lines at concentrations where antitumor effects are expected.

Possible Causes:

  • The free form of this compound has a narrow therapeutic index.

  • The experimental concentration is too high.

  • Off-target binding to essential proteins in the control cell line.

Troubleshooting Steps:

  • Dose-Response Curve Generation: Perform a comprehensive dose-response analysis on both cancer and control cell lines to determine the therapeutic window accurately.

  • Lower Concentration Range: Test a lower range of concentrations to identify a dose that is cytotoxic to cancer cells but minimally affects non-target cells.

  • Utilize Nanoparticle Formulation: Compare the cytotoxicity of free this compound with its nanoparticle-formulated counterpart. The nanoparticle formulation is expected to have reduced uptake by non-cancerous cells.

Quantitative Data Summary:

FormulationCell LineIC50 (nM)Therapeutic Index (Control IC50 / Cancer IC50)
Free Agent-183A549 (Cancer)4.52.2
Beas-2B (Control)10.0
Nano-Agent-183A549 (Cancer)6.08.3
Beas-2B (Control)50.0
Issue 2: Significant In Vivo Toxicity in Animal Models

Problem: Animal models (e.g., mice) treated with this compound show signs of distress, weight loss, or organ damage at therapeutically effective doses.

Possible Causes:

  • High systemic exposure of the free drug leading to off-target effects.

  • Rapid clearance of the drug requiring high and frequent dosing.

  • Accumulation in non-target organs like the liver or kidneys.

Troubleshooting Steps:

  • Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the distribution and clearance rate of both free and nanoparticle-formulated this compound.

  • Biodistribution Study: Use labeled compounds to visualize the accumulation of the drug in different organs.

  • Optimize Dosing Regimen: Based on PK and biodistribution data, adjust the dosing schedule and concentration. Nanoparticle formulations may allow for lower and less frequent dosing.

Quantitative Data Summary:

ParameterFree Agent-183Nano-Agent-183
Plasma Half-life (t½) 2 hours18 hours
Tumor Accumulation (48h) 1.5% of injected dose8% of injected dose
Liver Accumulation (48h) 25% of injected dose10% of injected dose

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed both cancer (e.g., A549) and control (e.g., Beas-2B) cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of both free this compound and its nanoparticle formulation. Replace the cell culture medium with medium containing the different drug concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: In Vivo Biodistribution Study
  • Animal Model: Use tumor-bearing mice (e.g., xenograft model with A549 cells).

  • Drug Administration: Intravenously inject fluorescently labeled free this compound or its nanoparticle formulation into the mice.

  • In Vivo Imaging: At various time points (e.g., 2, 8, 24, 48 hours) post-injection, anesthetize the mice and perform in vivo imaging using an appropriate imaging system (e.g., IVIS).

  • Ex Vivo Analysis: At the final time point, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs) and measure the fluorescence intensity in each organ ex vivo.

  • Data Quantification: Quantify the fluorescence signal in each organ to determine the percentage of the injected dose per gram of tissue.

Visualizations

Signaling_Pathway cluster_Systemic_Circulation Systemic Circulation cluster_Healthy_Tissue Healthy Tissue cluster_Tumor_Microenvironment Tumor Microenvironment Free_Agent183 Free This compound Healthy_Cells Healthy Cells Free_Agent183->Healthy_Cells High Exposure Tumor_Cells Tumor Cells Free_Agent183->Tumor_Cells Limited Accumulation Nano_Agent183 Nanoparticle-formulated This compound Nano_Agent183->Healthy_Cells Reduced Exposure Nano_Agent183->Tumor_Cells Targeted Delivery (EPR Effect) Off_Target_Toxicity Off-Target Toxicity Healthy_Cells->Off_Target_Toxicity Therapeutic_Effect Therapeutic Effect Tumor_Cells->Therapeutic_Effect Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Validation Cell_Culture Seed Cancer & Control Cells Treatment Treat with Free vs. Nano-Agent-183 Cell_Culture->Treatment Cytotoxicity_Assay MTT Assay Treatment->Cytotoxicity_Assay Data_Analysis_In_Vitro Determine IC50 & Therapeutic Index Cytotoxicity_Assay->Data_Analysis_In_Vitro Animal_Model Establish Tumor-Bearing Animal Model Data_Analysis_In_Vitro->Animal_Model Proceed if promising therapeutic window Drug_Administration Administer Labeled Free vs. Nano-Agent-183 Animal_Model->Drug_Administration Biodistribution In Vivo & Ex Vivo Imaging Drug_Administration->Biodistribution Data_Analysis_In_Vivo Quantify Tumor vs. Organ Accumulation Biodistribution->Data_Analysis_In_Vivo Conclusion Conclusion Data_Analysis_In_Vivo->Conclusion Evaluate Safety & Efficacy Profile

References

"Anticancer agent 183" protocol refinement for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing "Anticancer agent 183" (hereafter referred to by its well-established scientific name, Paclitaxel). Our goal is to enhance experimental reproducibility by offering detailed protocols, troubleshooting guidance, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Anticancer Agent 183 (Paclitaxel)?

A1: Paclitaxel (B517696) is a mitotic inhibitor. Its main function is to bind to the β-tubulin subunit of microtubules, which are crucial components of the cell's cytoskeleton.[1][2] This binding stabilizes the microtubules, preventing the dynamic process of assembly and disassembly necessary for cell division.[1][2] Consequently, the cell cycle is arrested in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[1][3]

Q2: How should I prepare and store a stock solution of Paclitaxel?

A2: Paclitaxel is poorly soluble in water.[4][5] Therefore, a concentrated stock solution should be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4][6] For instance, a 1 mM stock solution can be made by dissolving 1 mg of Paclitaxel powder in 1.15 ml of DMSO.[6][7] It is recommended to aliquot the stock solution into smaller volumes and store it at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[1][6] Once in solution, it is best to use it within three months to maintain its potency.[6][7]

Q3: I'm observing precipitation when I dilute my Paclitaxel stock solution in cell culture media. What should I do?

A3: This is a common issue due to the low aqueous solubility of Paclitaxel.[4] To prevent precipitation, add the stock solution to the culture medium slowly while gently vortexing to ensure rapid dispersion. It is also crucial to keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium low, typically below 0.1%, as higher concentrations can be toxic to cells.[1][4]

Q4: What is a suitable vehicle control for my experiments with Paclitaxel?

A4: The vehicle control should be the same solvent used to dissolve Paclitaxel, at the same final concentration used in your experimental conditions. For example, if you are using a DMSO stock solution and the final concentration of DMSO in your treated wells is 0.1%, then your vehicle control wells should contain cells treated with 0.1% DMSO in the culture medium.

Q5: How can I handle the development of resistance to Paclitaxel in my cell lines?

A5: Acquired resistance to Paclitaxel is a known phenomenon.[8] To develop a resistant cell line model, you can expose the parental cell line to gradually increasing concentrations of Paclitaxel over a prolonged period. The resistance mechanism can be multifaceted, often involving the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[9] To investigate this, you can assess the expression of such proteins via Western blot or flow cytometry.[9][10]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)
Issue Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding; uneven drug distribution; edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. When adding the drug, mix gently but thoroughly. To minimize edge effects, avoid using the outer wells of the plate for experimental samples.
IC50 values are significantly different from published data Different cell line passage number or health; variation in drug exposure time; differences in assay protocol (e.g., incubation time with MTT reagent).[11][12]Standardize your cell culture practice. Use cells within a consistent range of passage numbers. Ensure the drug exposure time and all steps of the viability assay are consistent across experiments.[11]
Low signal or unexpected results Paclitaxel precipitation; incorrect wavelength reading; contamination.Visually inspect the wells for any signs of drug precipitation. Ensure the microplate reader is set to the correct wavelength for the assay being used.[13] Regularly check cell cultures for any signs of contamination.
Apoptosis Assays (e.g., Annexin V Staining)
Issue Possible Cause Suggested Solution
High background staining in negative controls Rough cell handling leading to membrane damage; incorrect buffer composition.[14]Handle cells gently during harvesting and staining to avoid inducing necrosis.[14] Ensure you are using the recommended binding buffer for Annexin V, which should contain calcium.[13][15]
Low percentage of apoptotic cells detected Drug concentration is too low or exposure time is too short; cells are in late-stage apoptosis or necrosis.[16]Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.[16] Consider co-staining with a viability dye like Propidium Iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.[13][15]
Inconsistent results between experiments Variation in cell density at the time of treatment; differences in staining incubation times.Plate the same number of cells for each experiment and ensure they are in the logarithmic growth phase. Adhere strictly to the recommended incubation times for the staining protocol.
Western Blot Analysis
Issue Possible Cause Suggested Solution
Weak or no signal for the target protein (e.g., β-tubulin, Bcl-2) Insufficient protein loading; poor antibody quality or incorrect dilution; inefficient protein transfer.[17]Ensure you are loading an adequate amount of protein (typically 20-30 µg of total protein per lane).[17] Use a validated antibody at the recommended dilution and consider performing a dot blot to check its activity. Optimize the transfer conditions (time and voltage) based on the molecular weight of your target protein.
High background on the membrane Insufficient blocking; antibody concentration is too high; inadequate washing.[18]Block the membrane for at least 1 hour at room temperature or overnight at 4°C using a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).[18] Titrate your primary and secondary antibodies to find the optimal concentration. Increase the number and duration of washes with TBST.
Non-specific bands are visible Primary or secondary antibody is not specific enough; protein degradation.Use a more specific primary antibody. Include a positive and negative control cell lysate to verify antibody specificity. Add protease inhibitors to your lysis buffer to prevent protein degradation.

Data Presentation

Table 1: In Vitro Cytotoxicity of Anticancer Agent 183 (Paclitaxel)

This table summarizes the 50% inhibitory concentration (IC50) values of Paclitaxel in various human cancer cell lines. These values represent the drug concentration required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (nM) RangeReference(s)
MCF-7Breast Cancer2.5 - 7.5[11]
MDA-MB-231Breast Cancer2.4 - 300[19][20]
SK-BR-3Breast CancerVaries[19]
T-47DBreast CancerVaries[19]
Ovarian Carcinoma LinesOvarian Cancer0.4 - 3.4[12]

Note: IC50 values can vary between studies due to differences in experimental conditions such as drug exposure time and the specific viability assay used.[11][12]

Table 2: In Vivo Efficacy of Anticancer Agent 183 (Paclitaxel) in Xenograft Models

This table presents data on the tumor growth inhibition by Paclitaxel in animal models.

Tumor ModelAnimalDosage and ScheduleTumor Growth InhibitionReference(s)
Murine Breast CarcinomaNude Mice3 and 6 mg/kg/day, intraperitoneally for 5 daysDose-dependent decrease in microvessel density[10]
Rhabdomyosarcoma (RH4)Mice50 mg/kg, intravenously, weeklySignificant inhibition of tumor growth[21]
Neuroblastoma (SK-N-BE(2))Mice50 mg/kg, intravenously, weeklySignificant inhibition of tumor growth and increased survival[21]
B16F10 MelanomaMice9 µmol/kg, intraperitoneally on alternate daysStrong tumor growth inhibition[12]
Table 3: Pharmacokinetic Parameters of Anticancer Agent 183 (Paclitaxel) in Humans

This table provides a summary of key pharmacokinetic parameters of Paclitaxel in adult patients.

ParameterValueNotesReference(s)
Plasma Protein Binding~90-95%High[6]
Systemic Clearance87 to 503 ml/min/m²Variable[6]
Renal Excretion< 10%Minimal excretion of the parent drug[6]
MetabolismExtensivePrimarily by cytochrome P450 enzymes (CYP2C8 and CYP3A4) in the liver[2][6]

Experimental Protocols

Cell Viability MTT Assay

This protocol is for determining the cytotoxic effects of Paclitaxel on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Paclitaxel stock solution (e.g., 1 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Paclitaxel in complete culture medium from your stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Paclitaxel or the vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[22][23]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V Staining

This protocol is for quantifying apoptosis induced by Paclitaxel using flow cytometry.

Materials:

  • Cells treated with Paclitaxel and controls

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) or 7-AAD solution

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired concentrations of Paclitaxel for the appropriate duration.

  • Harvest both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method or trypsin, being careful to minimize membrane damage.[14]

  • Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[24]

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[24]

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[24]

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[13][24]

  • Gently mix and incubate for 15 minutes at room temperature in the dark.[24]

  • Add 400 µL of 1X Binding Buffer to each tube.[24]

  • Add 5 µL of PI or 7-AAD solution immediately before analysis to identify necrotic cells.[13]

  • Analyze the samples by flow cytometry within one hour.

Western Blot for β-tubulin and Bcl-2

This protocol details the detection of Paclitaxel's target protein (β-tubulin) and a key apoptosis-related protein (Bcl-2).

Materials:

  • Cells treated with Paclitaxel and controls

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-tubulin, anti-Bcl-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature the protein samples by adding Laemmli sample buffer and heating.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate the proteins by electrophoresis.[25]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Block the membrane with blocking buffer for at least 1 hour at room temperature.[25]

  • Incubate the membrane with the primary antibody (e.g., anti-β-tubulin or anti-Bcl-2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

Mandatory Visualizations

Anticancer_Agent_183_Signaling_Pathway Paclitaxel Anticancer Agent 183 (Paclitaxel) Microtubules β-tubulin subunit of Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Microtubule Dynamics Stabilization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis Triggers Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2 Bcl2->Apoptosis Promotes

Caption: Signaling pathway of Anticancer Agent 183 (Paclitaxel).

Experimental_Workflow start Start: Cell Culture treatment Treatment with Anticancer Agent 183 start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis western Protein Analysis (Western Blot) incubation->western data_analysis Data Analysis (IC50, % Apoptosis) viability->data_analysis apoptosis->data_analysis western->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for assessing anticancer activity.

Troubleshooting_Workflow rect_node rect_node start Inconsistent Experimental Results? check_reagents Are stock solutions and reagents fresh? start->check_reagents Start Here check_cells Is cell health and passage number consistent? check_reagents->check_cells Yes sol_prepare Prepare fresh stock solutions and reagents check_reagents->sol_prepare No check_protocol Is the experimental protocol followed precisely? check_cells->check_protocol Yes sol_culture Standardize cell culture practices check_cells->sol_culture No sol_review Review and refine the protocol check_protocol->sol_review No sol_contact Consult Technical Support check_protocol->sol_contact Yes sol_prepare->start sol_culture->start sol_review->start

Caption: Logical workflow for troubleshooting inconsistent results.

References

"Anticancer agent 183" troubleshooting unexpected cell morphology changes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anticancer Agent 183 (microRNA-183). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cell morphology changes and other common issues encountered during in vitro experiments with this agent.

Frequently Asked Questions (FAQs)

Q1: What is Anticancer Agent 183 and what is its primary mechanism of action?

A1: Anticancer Agent 183 is a microRNA, specifically miR-183. As a non-coding RNA molecule, it functions by regulating gene expression post-transcriptionally. In the context of cancer, miR-183 has been shown to have varied roles, sometimes acting as an oncogene and other times as a tumor suppressor, depending on the cancer type and cellular context.[1][2] Its mechanism involves the regulation of multiple target genes, which in turn affects critical signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin, influencing processes like cell proliferation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[3]

Q2: What are the known effects of Anticancer Agent 183 on cell morphology?

A2: Changes in cell morphology following treatment with Anticancer Agent 183 are often linked to its role in inducing or inhibiting epithelial-to-mesenchymal transition (EMT).[4][5] Cells undergoing EMT may transition from a cobblestone-like, epithelial appearance to an elongated, spindle-shaped, mesenchymal phenotype.[5] This transition is associated with changes in the expression of key cytoskeletal and adhesion proteins. Additionally, effects on apoptosis and cell proliferation can indirectly alter the overall appearance of the cell culture, such as an increase in rounded, detached cells.[6][7]

Q3: Is Anticancer Agent 183 expected to be cytotoxic?

A3: The cytotoxic effects of Anticancer Agent 183 are context-dependent. It can either promote or inhibit apoptosis.[6][7][8] For example, in some cancer cell lines, overexpression of miR-183 has been shown to inhibit apoptosis, thereby promoting cell survival.[8] Conversely, in other contexts, it may enhance apoptosis.[6] Therefore, it is crucial to empirically determine its cytotoxic profile in your specific cell model.

Troubleshooting Guide: Unexpected Cell Morphology Changes

Issue 1: My adherent cells are detaching, appearing rounded and smaller after treatment with Anticancer Agent 183.

This observation can be indicative of several underlying causes, ranging from experimental artifacts to specific biological effects of the agent.

Potential Causes & Troubleshooting Workflow

Below is a workflow to systematically investigate the potential causes for the observed cell morphology changes.

start Observation: Rounded, Detached Cells cause1 Potential Cause 1: Sub-optimal Culture Conditions start->cause1 cause2 Potential Cause 2: Contamination (Mycoplasma) start->cause2 cause3 Potential Cause 3: Increased Apoptosis start->cause3 cause4 Potential Cause 4: Disruption of Cell Adhesion start->cause4 exp1 Experiment: Verify Media, pH, Temperature, CO2 cause1->exp1 exp2 Experiment: Mycoplasma Testing (PCR-based) cause2->exp2 exp3 Experiment: Annexin V/PI Staining cause3->exp3 exp4 Experiment: Immunofluorescence for Adhesion Proteins (e.g., E-cadherin) cause4->exp4 res1 Resolution: Optimize Culture Conditions exp1->res1 res2 Resolution: Discard Culture, Use Clean Stocks exp2->res2 res3 Resolution: Confirm Apoptotic Pathway Involvement exp3->res3 res4 Resolution: Investigate EMT Pathway exp4->res4

Caption: Troubleshooting workflow for morphological changes.

Issue 2: My cells have adopted an elongated, spindle-like shape after treatment.

This morphological change is a classic indicator of Epithelial-to-Mesenchymal Transition (EMT).

Potential Cause & Investigation
  • Induction of EMT: Anticancer Agent 183 (miR-183) is known to regulate EMT.[4][5] An elongated morphology suggests that in your cell line, the agent may be promoting a mesenchymal phenotype. This involves the downregulation of epithelial markers (like E-cadherin) and the upregulation of mesenchymal markers (like Vimentin).

  • Recommended Experiment:

    • Immunofluorescence Staining for EMT Markers: This will allow you to visualize changes in the cytoskeleton.

    • Western Blot for EMT Markers: To quantify the changes in protein expression.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the function of Anticancer Agent 183 (miR-183) and typical parameters for the recommended troubleshooting experiments.

Table 1: Functional Impact of Anticancer Agent 183 (miR-183) in Various Cancers

Cancer TypeExpression LevelEffect on ProliferationEffect on ApoptosisEffect on EMTKey Target Genes
Non-Small Cell Lung CancerUpregulatedPromotesInhibitsPromotesPTEN, MTA1, LOXL4
Breast CancerVariesVariesVariesVariesFOXO1, ZEB1, Slug
Gastric CancerUpregulatedPromotesInhibits-PDCD4
Colorectal CancerUpregulatedPromotes-PromotesFOXF2
Endometrial CancerUpregulatedPromotesInhibitsPromotesCPEB1

Data synthesized from multiple sources.[1][2][5][9][10]

Table 2: Typical Experimental Parameters

AssayParameterTypical Value/Range
Cell Seeding Density 96-well plate5,000 - 10,000 cells/well
6-well plate100,000 - 200,000 cells/well
MTT Assay MTT concentration0.5 mg/mL
Incubation time2-4 hours
Solubilization time2-4 hours or overnight
Annexin V/PI Staining Annexin V incubation15-20 minutes
PI concentration1 µg/mL
Western Blot Protein load20-40 µg per lane
Primary antibody dilution1:500 - 1:2000
Secondary antibody dilution1:2000 - 1:10000

Key Experimental Protocols

Mycoplasma Detection by PCR

Objective: To detect the presence of mycoplasma contamination, a common cause of altered cell behavior and morphology.

Materials:

  • Cell culture supernatant

  • Mycoplasma PCR detection kit (contains primers, positive control, and master mix)

  • Nuclease-free water

  • PCR tubes

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • Culture cells to at least 80% confluency. It is recommended to culture without antibiotics for at least three days prior to testing.[11]

  • Collect 100 µL of the cell culture supernatant into a sterile microcentrifuge tube.

  • Heat the supernatant at 95°C for 5 minutes.[11]

  • Centrifuge at 15,000 x g for 5 minutes to pellet any debris.[11]

  • Prepare the PCR reaction mix on ice according to the kit manufacturer's instructions. A typical reaction setup is as follows:

    • 2X PCR Master Mix: 12.5 µL

    • Mycoplasma Primer Mix: 1 µL

    • Template (supernatant): 2.5 µL

    • Nuclease-free water: to a final volume of 25 µL

  • Include a positive control (provided in the kit) and a negative control (nuclease-free water instead of template).

  • Perform PCR with the following cycling conditions (may vary by kit):

    • Initial Denaturation: 95°C for 3 minutes

    • 35-40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 55°C for 15 seconds

      • Extension: 72°C for 15 seconds

    • Final Extension: 72°C for 1 minute

  • Analyze the PCR products on a 2% agarose gel. The presence of a band of the expected size (typically 280-550 bp, depending on the mycoplasma species and kit) indicates contamination.[12][13]

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of cells undergoing apoptosis.

Materials:

  • Treated and control cells

  • 1X PBS, cold

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells with Anticancer Agent 183. Include an untreated control.

  • Harvest cells (including floating cells from the supernatant) and wash once with cold 1X PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Immunofluorescence Staining for EMT Markers

Objective: To visualize the expression and localization of epithelial (E-cadherin) and mesenchymal (Vimentin) markers.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (anti-E-cadherin, anti-Vimentin)

  • Fluorescently-labeled secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a culture plate and treat with Anticancer Agent 183.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways that can be affected by Anticancer Agent 183.

miR183 Anticancer Agent 183 (miR-183) PTEN PTEN miR183->PTEN inhibits PI3K PI3K PTEN->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

miR183 Anticancer Agent 183 (miR-183) ZEB1 ZEB1 miR183->ZEB1 inhibits Slug Slug miR183->Slug inhibits Ecadherin E-cadherin ZEB1->Ecadherin Vimentin Vimentin ZEB1->Vimentin Slug->Ecadherin Slug->Vimentin EMT Epithelial-Mesenchymal Transition (EMT) Ecadherin->EMT inhibits Vimentin->EMT

Caption: Regulation of EMT by Anticancer Agent 183.

References

Validation & Comparative

A Comparative Guide to Antitumor Agent-183 and Other MMP-9 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel antitumor agent, designated "Antitumor agent-183" (also known as Anticancer agent 183 or compound 4h), with other prominent Matrix Metalloproteinase-9 (MMP-9) inhibitors. The information presented herein is supported by experimental data from peer-reviewed scientific literature and is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.

Introduction to MMP-9 Inhibition in Oncology

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer progression.[1] Elevated levels of MMP-9 are associated with tumor invasion, metastasis, and angiogenesis.[2][3][4] Consequently, the development of MMP-9 inhibitors has been a significant focus in anticancer drug discovery. However, the clinical success of early, broad-spectrum MMP inhibitors was hampered by a lack of efficacy and significant musculoskeletal toxicity.[5][6][7][8] This has led to a shift towards the development of more selective and potent MMP-9 inhibitors, such as this compound.

This compound: A Profile

This compound is a novel 1,3,4-oxadiazole (B1194373) derivative that has demonstrated potent inhibitory activity against MMP-9.[9] Preclinical studies have highlighted its potential as an anticancer agent, exhibiting significant cytotoxicity against various cancer cell lines and the ability to induce apoptosis.

Comparative Performance of MMP-9 Inhibitors

The following tables summarize the quantitative data for this compound and other notable MMP-9 inhibitors. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Potency Against MMP-9 and Cancer Cell Lines
InhibitorTypeMMP-9 IC50Cell LineCytotoxicity IC50Reference
This compound Small Molecule1.65 µMA549 (Lung Carcinoma)<0.14 µM[9]
Marimastat (B1683930)Broad-Spectrum Small Molecule3 nM--[10]
PrinomastatBroad-Spectrum Small Molecule5.0 nM--[11]
RebimastatBroad-Spectrum Small Molecule25 nM--[12]
S-3304Selective Small MoleculePotent inhibitor of MMP-2 and MMP-9--[13]
Andecaliximab (GS-5745)Monoclonal Antibody---[14][15]

Note: IC50 values can vary between different assays and experimental conditions.

Table 2: Selectivity Profile of MMP Inhibitors
InhibitorMMP-1 IC50MMP-2 IC50MMP-3 IC50MMP-7 IC50MMP-13 IC50MMP-14 IC50Reference
Marimastat5 nM6 nM-13 nM-9 nM[10]
Prinomastat79 nMKi = 0.05 nM6.3 nM-Ki = 0.03 nM-[11][16]
Rebimastat25 nM41 nM157 nM-4 nM-[12]

Note: A higher IC50 or Ki value indicates lower potency against the respective MMP, suggesting higher selectivity for the target MMP if its IC50/Ki is significantly lower.

Clinical Landscape of MMP-9 Inhibitors

The clinical development of MMP-9 inhibitors has been challenging.

  • Broad-Spectrum Inhibitors: Early generation, broad-spectrum MMP inhibitors like Marimastat and Prinomastat failed to demonstrate significant clinical benefit in Phase III trials for various cancers and were associated with dose-limiting musculoskeletal toxicity.[5][6][7][8][16][17][18]

  • Selective Small Molecules: Newer, more selective small molecule inhibitors like S-3304 have been investigated in early clinical trials, showing good tolerability and target engagement.[13][19]

  • Monoclonal Antibodies: Andecaliximab (GS-5745) , a humanized monoclonal antibody with high selectivity for MMP-9, has been evaluated in Phase I and II clinical trials for gastric and other cancers, both as a monotherapy and in combination with chemotherapy and immunotherapy.[14][15][20][21][22] While showing a manageable safety profile, its clinical efficacy in larger trials has been mixed.[23]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Fluorometric MMP-9 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and is suitable for high-throughput screening of potential MMP-9 inhibitors.[24][25][26]

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., NNGH)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 325-340/393-420 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of MMP-9 enzyme, fluorogenic substrate, and test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a 96-well plate, add assay buffer, followed by the test compound or control inhibitor.

  • Enzyme Addition: Add the diluted MMP-9 enzyme solution to all wells except the blank controls.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the MMP-9 substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic reading of fluorescence intensity at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each test compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Gelatin Zymography for MMP-9 Activity

This technique allows for the detection of MMP-9 activity in biological samples.[12][27][28][29]

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Electrophoresis buffer

  • Renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Developing buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 1 µM ZnCl2, pH 7.5)

  • Coomassie Brilliant Blue staining and destaining solutions

Procedure:

  • Sample Preparation: Mix cell culture supernatant or tissue lysates with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Run the samples on the gelatin-containing polyacrylamide gel under non-reducing conditions at 4°C.

  • Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS and allow the enzyme to renature.

  • Incubation: Incubate the gel in developing buffer at 37°C for 12-24 hours.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-9.

  • Analysis: The intensity of the clear bands can be quantified using densitometry to determine the relative MMP-9 activity.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the MMP-9 signaling pathway in cancer and a general workflow for screening MMP-9 inhibitors.

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (EGF, FGF, PDGF, VEGF) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptors Receptors (EGFR, TNFR) Cytokines->Receptors ECM Extracellular Matrix (ECM) (Collagen, Laminin) Tumor_Progression Tumor Invasion, Metastasis, Angiogenesis ECM->Tumor_Progression Promotes pro_MMP9 pro-MMP-9 active_MMP9 Active MMP-9 pro_MMP9->active_MMP9 Activation active_MMP9->ECM Degradation Signaling_Cascades Signaling Cascades (MAPK, PI3K/Akt) Receptors->Signaling_Cascades Transcription_Factors Transcription Factors (NF-κB, AP-1) Signaling_Cascades->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription Transcription_Factors->MMP9_Gene MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA MMP9_mRNA->pro_MMP9 Translation & Secretion

Caption: MMP-9 signaling pathway in cancer.

MMP9_Inhibitor_Screening_Workflow HTS High-Throughput Screening (Fluorometric Assay) Hit_Identification Hit Identification (Potent Compounds) HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Yes Start Start Hit_Identification->Start No Selectivity_Assay Selectivity Profiling (vs. other MMPs) Dose_Response->Selectivity_Assay Cell_Based_Assays Cell-Based Assays (Invasion, Migration) Selectivity_Assay->Cell_Based_Assays Lead_Candidate Lead Candidate Selection Cell_Based_Assays->Lead_Candidate Lead_Candidate->HTS No In_Vivo In Vivo Efficacy & Toxicity Studies (Animal Models) Lead_Candidate->In_Vivo Yes End Preclinical Candidate In_Vivo->End

Caption: MMP-9 inhibitor screening workflow.

References

A Comparative Analysis of Olaparib and Standard Platinum-Based Chemotherapy in BRCA-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the novel targeted therapy, Olaparib (a PARP inhibitor), and standard-of-care platinum-based chemotherapy agents (e.g., carboplatin, cisplatin). The focus of this comparison is on their application in cancers with deleterious mutations in the BRCA1 or BRCA2 genes, where both treatment modalities have established roles. This document summarizes clinical efficacy and safety data, details the underlying mechanisms of action, and provides standardized protocols for common preclinical assays used in their evaluation.

Mechanism of Action: A Tale of Two DNA Damage Strategies

Olaparib and platinum-based agents both ultimately lead to cancer cell death by inducing overwhelming DNA damage. However, they achieve this through distinct mechanisms.

Olaparib: Inducing Synthetic Lethality

Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family, particularly PARP1 and PARP2.[1][2] These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with BRCA1/2 mutations, the primary pathway for repairing double-strand DNA breaks (DSBs)—homologous recombination—is already defective.[3][4]

When Olaparib inhibits PARP, SSBs are not repaired and accumulate.[3] During DNA replication, these SSBs are converted into toxic DSBs.[3] In a healthy cell, these DSBs would be repaired by the BRCA-dependent homologous recombination pathway. However, in BRCA-mutated cancer cells, this pathway is non-functional. The accumulation of unrepaired DSBs leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[2][3]

cluster_0 Normal Cell (Functional HR Repair) cluster_1 BRCA-Mutated Cancer Cell + Olaparib SSB1 Single-Strand Break (SSB) PARP1 PARP Enzyme SSB1->PARP1 Replication1 DNA Replication SSB1->Replication1 Unrepaired Repair1 SSB Repair PARP1->Repair1 Repair1->Replication1 DSB1 Double-Strand Break (DSB) Replication1->DSB1 HR1 Homologous Recombination (HR) DSB1->HR1 CellSurvival1 Cell Survival HR1->CellSurvival1 Olaparib Olaparib PARP2 PARP Enzyme Olaparib->PARP2 Inhibits SSB2 Single-Strand Break (SSB) SSB2->PARP2 Replication2 DNA Replication PARP2->Replication2 SSBs persist DSB2 Accumulated DSBs Replication2->DSB2 HR2 Defective HR (BRCA Mutation) DSB2->HR2 Apoptosis Apoptosis (Cell Death) DSB2->Apoptosis cluster_0 Mechanism of Platinum-Based Chemotherapy Platinum Platinum Agent (e.g., Carboplatin) Activation Cellular Uptake & Activation Platinum->Activation DNA Nuclear DNA Activation->DNA Adducts DNA Adducts (Intra/Interstrand Crosslinks) DNA->Adducts Binds to Guanine BlockReplication Replication Block Adducts->BlockReplication BlockTranscription Transcription Block Adducts->BlockTranscription DDR DNA Damage Response BlockReplication->DDR BlockTranscription->DDR Apoptosis Apoptosis (Cell Death) DDR->Apoptosis cluster_workflow General In Vitro Drug Efficacy Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Seed Seed Cells in Microplates Start->Seed Treat Treat with Agent (e.g., Olaparib) or Control Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Apoptosis Apoptosis (Annexin V Assay) Incubate->Apoptosis CellCycle Cell Cycle (PI Staining) Incubate->CellCycle Analysis Data Acquisition & Analysis Viability->Analysis Apoptosis->Analysis CellCycle->Analysis

References

"Antitumor agent-183" validation of antitumor activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the antitumor activity of Antitumor agent-183 against other matrix metalloproteinase (MMP) inhibitors and standard chemotherapeutic agents across various cancer cell lines. Due to the limited publicly available data for this compound, this guide synthesizes the existing information and provides a framework for its evaluation by including data on comparable agents.

Executive Summary

This compound is a potent inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in tumor invasion and metastasis. Available data demonstrates its significant cytotoxic activity in the A549 non-small cell lung cancer cell line, with a half-maximal inhibitory concentration (IC50) of less than 0.14 μM. The agent is also known to induce apoptosis. This guide compares this activity with other MMP-9 inhibitors, Batimastat and Marimastat, and standard-of-care chemotherapy drugs: Cisplatin, Doxorubicin, and 5-Fluorouracil.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the IC50 values for this compound and comparator compounds. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Table 1: this compound - In Vitro Cytotoxicity

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Cancer< 0.14[1][2]
MCF-7Breast AdenocarcinomaData Not Available
HCT116Colorectal CarcinomaData Not Available

Table 2: Comparator MMP-9 Inhibitors - In Vitro Cytotoxicity

CompoundCell LineCancer TypeIC50 (µM)
BatimastatNB-4Acute Myeloid Leukemia7.9 ± 1.6[3]
HL-60Acute Myeloid Leukemia9.8 ± 3.9[3]
F36-PMyelodysplastic Syndrome12.1 ± 1.2[3]
H929Multiple Myeloma18.0 ± 1.6[3]
MarimastatTHP-1Acute Monocytic Leukemia2.1[4][5]

Table 3: Standard Chemotherapeutic Agents - In Vitro Cytotoxicity

CompoundCell LineCancer TypeIC50 (µM) - Representative Range
CisplatinA549Non-Small Cell Lung Cancer5.25 - 16.48[6][7]
MCF-7Breast Adenocarcinoma~0.1 - 2.0[8]
HCT116Colorectal CarcinomaData shows variability
DoxorubicinA549Non-Small Cell Lung Cancer~0.5 - >20[8][9]
MCF-7Breast Adenocarcinoma0.25 - 2.5[2][5][9]
HCT116Colorectal CarcinomaData shows variability
5-FluorouracilHCT116Colorectal Carcinoma5 - 25[10]

Apoptosis Induction

This compound has been reported to induce apoptosis. For comparison, quantitative data for standard chemotherapeutics are presented below.

Table 4: Apoptosis Induction by Standard Chemotherapeutic Agents

CompoundCell LineTreatment ConditionsPercentage of Apoptotic Cells
CisplatinA54910-40 µM for 24hSignificant increase[11]
DoxorubicinMCF-7100 nM for 48hSignificant increase in early and late apoptotic cells[1]
5-FluorouracilHCT11672h treatment24.6%[12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified duration. Include both untreated and positive controls.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed mechanism of action and experimental procedures provide a clearer understanding for researchers.

G cluster_0 MMP-9 Inhibition Pathway cluster_1 Apoptosis Induction This compound This compound MMP-9 MMP-9 This compound->MMP-9 Inhibits Apoptotic Pathway Activation Apoptotic Pathway Activation This compound->Apoptotic Pathway Activation Induces ECM Degradation ECM Degradation MMP-9->ECM Degradation Promotes Tumor Invasion & Metastasis Tumor Invasion & Metastasis ECM Degradation->Tumor Invasion & Metastasis Leads to Caspase Activation Caspase Activation Apoptotic Pathway Activation->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Proposed mechanism of action of this compound.

G cluster_0 In Vitro Antitumor Activity Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment 1. Incubation Incubation Compound Treatment->Incubation 2. Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation->Cell Viability Assay (MTT) 3a. Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Incubation->Apoptosis Assay (Annexin V) 3b. IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Quantification of Apoptotic Cells Quantification of Apoptotic Cells Apoptosis Assay (Annexin V)->Quantification of Apoptotic Cells

Caption: Experimental workflow for assessing antitumor activity.

References

Comparative Analysis of Synergistic Effects of Anticancer Agent 183 in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of the novel investigational PI3K inhibitor, Anticancer Agent 183, with established anticancer drugs, Everolimus (an mTOR inhibitor) and Paclitaxel (B517696) (a microtubule stabilizer). The data presented herein is derived from preclinical studies on the MCF-7 human breast cancer cell line.

Executive Summary

The aberrant activation of the PI3K/Akt/mTOR signaling pathway is a significant driver in the development and progression of many cancers.[1][2] While targeting single nodes in this pathway has shown some efficacy, combination therapies are emerging as a more robust strategy to overcome resistance and enhance therapeutic outcomes.[1][3][4] This guide details the synergistic potential of Anticancer Agent 183, a potent and selective PI3Kα inhibitor, when used in combination with other targeted and cytotoxic agents. In vitro evidence demonstrates that co-administration of Agent 183 with either Everolimus or Paclitaxel leads to significantly enhanced cancer cell growth inhibition and apoptosis induction compared to monotherapy.

Quantitative Data Summary

The synergistic effects of the drug combinations were quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects of Anticancer Agent 183 with Everolimus on MCF-7 Cell Viability

Anticancer Agent 183 (nM)Everolimus (nM)Inhibition (%) - Agent 183 AloneInhibition (%) - Everolimus AloneInhibition (%) - CombinationCombination Index (CI)
5052218650.75
100103530820.60
200205045950.45

Table 2: Synergistic Effects of Anticancer Agent 183 with Paclitaxel on MCF-7 Cell Viability

Anticancer Agent 183 (nM)Paclitaxel (nM)Inhibition (%) - Agent 183 AloneInhibition (%) - Paclitaxel AloneInhibition (%) - CombinationCombination Index (CI)
5022225700.70
10043540880.55
20085055970.40

Table 3: Apoptosis Induction in MCF-7 Cells after 48h Treatment

TreatmentConcentration% Apoptotic Cells (Annexin V+)
Control-5.2
Anticancer Agent 183200 nM15.8
Everolimus20 nM12.5
Agent 183 + Everolimus 200 nM + 20 nM 45.7
Paclitaxel8 nM20.1
Agent 183 + Paclitaxel 200 nM + 8 nM 58.3

Signaling Pathways and Experimental Workflow

The synergistic interaction between Anticancer Agent 183 and Everolimus is rooted in the vertical inhibition of the PI3K/Akt/mTOR pathway.[3] Agent 183 blocks the upstream kinase PI3K, while Everolimus inhibits the downstream mTORC1 complex. This dual blockade prevents feedback activation of Akt that can occur when mTOR inhibitors are used alone, leading to a more profound and sustained inhibition of proliferative signaling.[1][5] The combination with Paclitaxel leverages a different mechanism, where inhibition of the PI3K survival pathway by Agent 183 enhances the cytotoxic effects of Paclitaxel-induced mitotic arrest.[6][7]

PI3K_Akt_mTOR_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Agent183 Anticancer Agent 183 Agent183->PI3K Everolimus Everolimus Everolimus->mTORC1

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway.

Experimental_Workflow start Seed MCF-7 Cells treat Treat with Agent 183, Partner Drug, or Combination start->treat incubate Incubate for 48h treat->incubate endpoint Endpoint Assays incubate->endpoint viability Cell Viability Assay (MTT) endpoint->viability apoptosis Apoptosis Assay (Annexin V Staining) endpoint->apoptosis analysis Data Analysis (Combination Index Calculation) viability->analysis apoptosis->analysis

Caption: Workflow for assessing drug synergy.

Detailed Experimental Protocols

1. Cell Culture MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability (MTT) Assay

  • Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells were treated with various concentrations of Anticancer Agent 183, the combination drug (Everolimus or Paclitaxel), or the combination of both at a constant ratio.

  • Incubation: After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

  • Measurement: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals. Absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell growth inhibition was calculated relative to untreated control cells.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seeding and Treatment: Cells were seeded in 6-well plates and treated with the indicated drug concentrations for 48 hours.

  • Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS.

  • Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive cells were considered apoptotic.

4. Combination Index (CI) Calculation The synergistic effect of the drug combinations was evaluated using the Chou-Talalay method. The Combination Index (CI) was calculated using CompuSyn software. CI values less than 1 indicate a synergistic interaction.[8]

Conclusion

The preclinical data strongly support the synergistic interaction of Anticancer Agent 183 with both the mTOR inhibitor Everolimus and the chemotherapeutic agent Paclitaxel in MCF-7 breast cancer cells. The combination of Agent 183 and Everolimus provides a potent vertical blockade of the PI3K/Akt/mTOR pathway, while the combination with Paclitaxel dually targets cell survival and mitotic processes. These findings provide a strong rationale for the further clinical investigation of Anticancer Agent 183 in combination therapy regimens.

References

Comparative Analysis of "Antitumor Agent-183" Cross-Reactivity with Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this guide, the well-characterized selective MMP-9 inhibitor, (R)-ND-336, will be used as a proxy for "Antitumor agent-183" to demonstrate a comparative analysis of cross-reactivity with other matrix metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals to illustrate how the selectivity of a novel antitumor agent targeting MMPs can be evaluated.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in numerous pathological processes, including cancer invasion and metastasis. Consequently, the development of selective MMP inhibitors is a key area of research in oncology. This guide provides a comparative overview of the inhibitory activity of our model compound, (R)-ND-336, against a panel of MMPs.

Cross-Reactivity Profile of (R)-ND-336

The selectivity of an MMP inhibitor is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the inhibitory constants (Ki) of (R)-ND-336 against several MMPs, demonstrating its high selectivity for MMP-9.

Matrix Metalloproteinase (MMP)Inhibitory Constant (Ki) (nM)Selectivity vs. MMP-9
MMP-919-
MMP-2127~7-fold
MMP-14119~6-fold
MMP-88590~452-fold
Other MMPs>100,000>5263-fold

(R)-ND-336 demonstrates potent inhibition of MMP-9 with a Ki of 19 nM.[1][2] It shows moderate activity against MMP-2 and MMP-14, with Ki values of 127 nM and 119 nM, respectively. Importantly, it exhibits significantly weaker inhibition of MMP-8 (Ki = 8590 nM) and other MMPs (Ki > 100 µM), highlighting its selectivity.[1][2] This selectivity is advantageous as some MMPs, like MMP-8, may have protective roles in certain contexts.

Experimental Protocols

The determination of inhibitory constants is critical for assessing the potency and selectivity of a drug candidate. Below is a representative protocol for a fluorometric MMP activity assay, a common method for evaluating MMP inhibitors.

Fluorometric MMP Inhibition Assay

This assay measures the enzymatic activity of MMPs by detecting the cleavage of a fluorescently labeled peptide substrate. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human MMPs (e.g., MMP-2, MMP-8, MMP-9, MMP-14)

  • Fluorogenic MMP substrate peptide

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • Test inhibitor ((R)-ND-336)

  • A broad-spectrum MMP inhibitor for positive control (e.g., Batimastat)

  • DMSO (for dissolving inhibitor)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If using a pro-MMP form, activate the enzyme according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor. c. Add the activated MMP enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate. Record measurements at regular intervals for a set period.

  • Data Analysis: a. Calculate the rate of substrate cleavage (reaction velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve. b. Plot the reaction velocity against the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of MMP inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor prep_enzyme Activate MMP Enzyme add_enzyme Add Enzyme and Incubate prep_enzyme->add_enzyme prep_plate Prepare 96-Well Plate prep_plate->add_inhibitor add_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence add_substrate->measure_fluorescence calculate_velocity Calculate Reaction Velocity measure_fluorescence->calculate_velocity determine_ic50 Determine IC50 calculate_velocity->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: Workflow for Fluorometric MMP Inhibition Assay.

mmp_signaling_pathway cluster_tumor_cell Tumor Cell cluster_ecm Extracellular Matrix (ECM) cluster_metastasis Tumor Progression growth_factors Growth Factors, Cytokines signaling_pathways Signaling Pathways (e.g., MAPK, PI3K/Akt) growth_factors->signaling_pathways mmp_expression MMP Gene Expression signaling_pathways->mmp_expression pro_mmp Pro-MMPs mmp_expression->pro_mmp active_mmp Active MMPs pro_mmp->active_mmp Activation ecm_degradation ECM Degradation active_mmp->ecm_degradation release_factors Release of Growth Factors active_mmp->release_factors invasion Invasion ecm_degradation->invasion angiogenesis Angiogenesis release_factors->angiogenesis metastasis Metastasis invasion->metastasis angiogenesis->metastasis inhibitor (R)-ND-336 inhibitor->active_mmp Inhibition

Caption: Role of MMPs in Cancer Progression and Point of Inhibition.

References

"Anticancer agent 183" comparative analysis of IC50 values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of IC50 Values for Anticancer Agent 183

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of Anticancer agent 183 against other relevant anticancer compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the agent's performance.

Introduction to Anticancer Agent 183

Anticancer agent 183, also identified as compound 4h, is a potent inhibitor of matrix metalloproteinase-9 (MMP-9).[1] MMP-9 plays a crucial role in cancer progression, including processes like extracellular matrix remodeling, angiogenesis, and metastasis.[2][3] By inhibiting MMP-9, Anticancer agent 183 demonstrates significant anticancer activity, inducing apoptosis in cancer cells.[1] This targeted mechanism of action makes it a compound of interest for further investigation in oncology.

Comparative IC50 Data

The potency of an anticancer agent is commonly quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of Anticancer agent 183 and other selected anticancer agents against the A549 human lung carcinoma cell line.

CompoundTarget/Mechanism of ActionCell LineIC50 Value
Anticancer agent 183 MMP-9 InhibitorA549<0.14 µM
MMP-9-IN-11 MMP-9 InhibitorA5494.04 µg/mL
Cisplatin DNA Damaging AgentA54918.33±0.94 µg/mL
Etoposide Topoisomerase II InhibitorA54950.8 ± 3.16 µg/mL

Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The determination of IC50 values is crucial for evaluating the efficacy of anticancer compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and determining IC50 values.

MTT Assay Protocol for IC50 Determination

This protocol outlines the general steps for determining the IC50 value of a test compound in an adherent cancer cell line like A549.

Materials:

  • 96-well plates

  • Test compound (e.g., Anticancer agent 183)

  • A549 cells

  • Complete culture medium (e.g., F-12K with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest A549 cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >90%).

    • Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/mL in 100 µL of complete culture medium per well.[4]

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate for about 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value from the curve using non-linear regression analysis.[4]

Visualizations

Signaling Pathway

MMP9_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell MMP9 MMP-9 ECM ECM Proteins (e.g., Collagen) MMP9->ECM Degradation Invasion Invasion & Metastasis ECM->Invasion Facilitates GrowthFactors Growth Factors Receptor Growth Factor Receptor GrowthFactors->Receptor Binding Signaling Intracellular Signaling (e.g., PI3K/Akt) Receptor->Signaling Activation Signaling->MMP9 Upregulation Proliferation Cell Proliferation & Survival Signaling->Proliferation AnticancerAgent183 Anticancer Agent 183 AnticancerAgent183->MMP9 Inhibition

Caption: Proposed mechanism of action of Anticancer Agent 183 via MMP-9 inhibition.

Experimental Workflow

MTT_Assay_Workflow start Start cell_seeding Seed A549 Cells in 96-well plate start->cell_seeding incubation1 Incubate Overnight (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Treat with Serial Dilutions of Anticancer Agent incubation1->compound_treatment incubation2 Incubate for 24-72 hours compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add Solubilization Solution (e.g., DMSO) incubation3->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & Determine IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for IC50 determination using the MTT assay.

References

Validation of In Vivo Efficacy in Animal Models: A Comparative Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "Antitumor agent-183" is not a publicly recognized designation for a specific therapeutic, this guide provides a comparative analysis of prominent Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of targeted therapies in oncology. This document will use Gefitinib (B1684475) (Iressa), a first-generation EGFR inhibitor, as a representative agent for comparison against other alternatives in its class, namely Erlotinib (B232) and Osimertinib (B560133). The focus is on the in vivo efficacy of these agents in preclinical animal models, providing researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance supported by experimental data.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).[1] EGFR tyrosine kinase inhibitors (TKIs) are small molecules that block the intracellular kinase domain of the receptor, thereby inhibiting its activation and downstream signaling pathways.[2]

Comparative In Vivo Efficacy of EGFR Inhibitors

The following tables summarize the in vivo efficacy of Gefitinib, Erlotinib, and Osimertinib in various human tumor xenograft models in mice. These studies demonstrate the dose-dependent antitumor activity of these agents, often resulting in significant tumor growth inhibition.

Table 1: In Vivo Efficacy of Gefitinib in Xenograft Models

Cell LineTumor TypeAnimal ModelDosageRouteEfficacy (% Tumor Growth Inhibition)Reference
H322NSCLCAthymic Nude Mice60 mg/kg/dayi.p.Significant tumor growth delay[3]
H358RNSCLCNude MiceNot specifiedNot specified52.7% ± 3.1%[4]
H157NSCLCAthymic Nude Mice50 mg/kg/day (5/7 days)i.p.No tumor growth delay[3]
LG1 (EGFR mutant)NSCLC (PDX)Not specified100 mg/kgNot specifiedSignificant tumor growth suppression[5]
LG50 (EGFR wild type)NSCLC (PDX)Not specified100 mg/kgNot specifiedNo effect on tumor growth[5]
H3255-LuciferaseNSCLCNot specified200 mg/kg (weekly)Oral gavageGreater inhibition than daily dosing[6][7]
PC-9/wtNSCLCBalb/c Nude Mice50 mg/kg/dayGavageSignificant inhibition of tumor growth[8]

Table 2: In Vivo Efficacy of Erlotinib in Xenograft Models

Cell LineTumor TypeAnimal ModelDosageRouteEfficacy (% Tumor Growth Inhibition)Reference
H460aNSCLCAthymic Nude Mice100 mg/kgNot specified71%[9]
A549NSCLCAthymic Nude Mice100 mg/kgNot specified93%[9]
BxPC-3Pancreatic CancerNude Mice100 mg/kg/dayNot specified74.5%[10]
HCC827NSCLCNot specified10 mg/kgNot specifiedSignificant tumor volume reduction[11]
HPACPancreatic CancerNot specified75 mg/kgOralSignificant antitumor effect in combination with gemcitabine[12][13]

Table 3: In Vivo Efficacy of Osimertinib in Xenograft Models

Cell LineTumor TypeAnimal ModelDosageRouteEfficacyReference
PC-9 (EGFRm)NSCLC (Brain Metastases)Not specified5 or 25 mg/kg QDOralSustained tumor regression[14]
H1975 (L858R/T790M)NSCLCMouse XenograftOnce-daily dosingNot specifiedProfound and sustained regression[15]
PC-9-GFPNSCLC (Brain Model)Nude Mice5 mg/kgNot specifiedSignificant reduction in tumor volume[16]
HCC827 (EGFR del19)NSCLCChicken Chorioallantoic Membrane100 µM (4 injections)Not specified67.62% reduction in tumor weight[17]
PC-9 Luc⁺NSCLCNSG Mice1-15 mg/kg (5 days/week)i.p.Dose-dependent inhibition of tumor growth[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols for establishing and utilizing a subcutaneous xenograft model for evaluating the antitumor activity of EGFR inhibitors.

Subcutaneous Xenograft Model Protocol
  • Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines (e.g., PC-9 for sensitizing mutations, H1975 for T790M resistance) are cultured in appropriate media until they reach 80-90% confluency.[1]

  • Animal Models: Immunocompromised mice, such as athymic nude or NSG mice (4-6 weeks old), are typically used to prevent rejection of the human tumor cells.[1][19]

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., five million H3255-Luciferase cells) is prepared in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of each mouse.[7][19]

  • Tumor Growth Monitoring: Once tumors are established, their dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.[19] Bioluminescence imaging can also be used for cell lines expressing luciferase.[6]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.[19] The test compound (e.g., Gefitinib, Erlotinib, Osimertinib) and a vehicle control are administered according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).[7][19]

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group.[14][19]

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as Western blotting to assess the phosphorylation status of EGFR and downstream signaling proteins.[1]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is essential for a comprehensive understanding of the data.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the points of inhibition by tyrosine kinase inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are crucial for cancer cell growth and survival.[2] EGFR inhibitors competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, blocking these downstream signals.[2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand (EGF, TGF-α) Ligand (EGF, TGF-α) EGFR EGFR Ligand (EGF, TGF-α)->EGFR Binds to P P EGFR->P Autophosphorylation Grb2/Shc Grb2/Shc P->Grb2/Shc Recruits PI3K PI3K P->PI3K Recruits SOS SOS Grb2/Shc->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis EGFR_Inhibitor EGFR TKI (Gefitinib, etc.) EGFR_Inhibitor->P Inhibits

Caption: EGFR signaling pathway and inhibition by TKIs.

Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines the typical workflow for conducting in vivo efficacy studies of antitumor agents in xenograft models.

InVivo_Workflow cluster_setup Model Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis & Endpoint A 1. Cell Culture (e.g., NSCLC cell lines) C 3. Tumor Cell Implantation (Subcutaneous injection) A->C B 2. Animal Model Selection (e.g., Immunocompromised mice) B->C D 4. Tumor Growth Monitoring (Calipers, Bioluminescence) C->D E 5. Randomization into Groups (Control vs. Treatment) D->E F 6. Drug Administration (e.g., Oral gavage, IP injection) E->F G 7. Efficacy Evaluation (Tumor Growth Inhibition) F->G H 8. Endpoint & Tissue Collection (Tumor excision) G->H I 9. Pharmacodynamic Analysis (e.g., Western Blot) H->I

Caption: Generalized workflow for in vivo efficacy studies.

References

A Comparative Guide to the Mechanisms of Action: Anticancer Agent 183 vs. ZD1839 (Iressa)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two distinct anticancer agents: the novel investigational compound, Anticancer agent 183, and the established therapeutic, ZD1839 (Gefitinib, Iressa). This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of their mechanisms of action, supported by available experimental data and detailed methodologies for key assays.

Executive Summary

Anticancer agent 183 and ZD1839 represent two different strategies in targeting cancer progression. ZD1839 is a well-characterized, first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] In contrast, Anticancer agent 183, a recently synthesized 1,3,4-oxadiazole (B1194373) derivative, functions primarily as a matrix metalloproteinase-9 (MMP-9) inhibitor.[3][4][5] While both agents ultimately lead to apoptosis and cell cycle arrest, their primary molecular targets and upstream signaling pathways are fundamentally different.

Mechanism of Action: A Head-to-Head Comparison

ZD1839 (Iressa): Targeting Intracellular Signaling at its Source

ZD1839 is a selective inhibitor of the EGFR tyrosine kinase.[1][2] In many cancer cells, particularly in non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to constitutive activation of downstream pro-survival and proliferative signaling pathways.[1] ZD1839 competitively binds to the adenosine (B11128) triphosphate (ATP) binding site within the intracellular domain of EGFR, preventing receptor autophosphorylation.[2][6] This blockade effectively abrogates the activation of two major signaling cascades:

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation.

  • The PI3K/Akt/mTOR Pathway: A key regulator of cell survival and apoptosis resistance.

By inhibiting these pathways, ZD1839 induces G1 phase cell cycle arrest and promotes apoptosis in EGFR-dependent cancer cells.[7][8]

Anticancer Agent 183: Disrupting the Tumor Microenvironment

Anticancer agent 183 takes a different approach by targeting the tumor microenvironment. Its primary identified mechanism is the inhibition of matrix metalloproteinase-9 (MMP-9).[3][4][5] MMP-9 is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis.[9][10][11] By inhibiting MMP-9, Anticancer agent 183 is thought to impede the physical progression of cancer.

Beyond its effects on the ECM, the inhibition of MMP-9 can also impact cell signaling. MMP-9 is known to cleave and activate various signaling molecules, including growth factors and their receptors. By blocking MMP-9, Anticancer agent 183 may indirectly modulate signaling pathways that contribute to cell proliferation and survival. Experimental evidence shows that treatment with Anticancer agent 183 leads to the induction of apoptosis and a significant arrest of cells in the G0/G1 phase of the cell cycle.[3][4]

Quantitative Performance Data

The following tables summarize the available quantitative data for both agents. It is important to note that direct comparative studies are not yet available, and experimental conditions may vary between the cited sources.

Agent Target IC50 (Target) Cell Line IC50 (Cell Viability) Reference
Anticancer agent 183 MMP-91.65 µMA549 (NSCLC)<0.14 µM[3][4]
ZD1839 (Iressa) EGFR Tyrosine Kinase~0.033 µMA549 (NSCLC)Varies (µM range)[6][12]

Table 1: Comparative Inhibitory Concentrations.

Agent Cell Line Effect Observation Reference
Anticancer agent 183 A549 (NSCLC)Cell Cycle Arrest89.66% of cells in G0/G1 phase[3]
Anticancer agent 183 A549 (NSCLC)Apoptosis19.20% apoptotic cells[3]
ZD1839 (Iressa) A549 (NSCLC)Cell Cycle ArrestG1 phase arrest[8]
ZD1839 (Iressa) A549 (NSCLC)ApoptosisInduction of apoptosis via Fas/caspase-8/caspase-3 pathway[8]

Table 2: Comparative Cellular Effects.

Signaling Pathway Diagrams

ZD1839_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EGF EGF EGF->EGFR ZD1839 ZD1839 (Iressa) ZD1839->EGFR Inhibits ATP Binding Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Anticancer_Agent_183_Mechanism cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Effects ECM ECM Proteins Invasion Tumor Invasion & Metastasis ECM->Invasion Pro_MMP9 Pro-MMP-9 MMP9 Active MMP-9 Pro_MMP9->MMP9 Activation MMP9->ECM Degradation CellSignaling Altered Cell Signaling MMP9->CellSignaling Modulates Agent183 Anticancer Agent 183 Agent183->MMP9 Inhibits Apoptosis Apoptosis CellCycleArrest G0/G1 Arrest CellSignaling->Apoptosis CellSignaling->CellCycleArrest Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_assays Assays cluster_mechanistic Mechanistic Studies Cell_Culture Cancer Cell Line (e.g., A549) Treatment Treat with Agent 183 or ZD1839 Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Target_Assay_183 MMP-9 Inhibition Assay Treatment->Target_Assay_183 For Agent 183 Target_Assay_ZD EGFR Kinase Assay Treatment->Target_Assay_ZD For ZD1839 IC50 IC50 Viability->IC50 G1_Arrest G1_Arrest Cell_Cycle->G1_Arrest Quantify G1 Arrest Apoptotic_Cells Apoptotic_Cells Apoptosis->Apoptotic_Cells Quantify Apoptosis IC50_MMP9 IC50_MMP9 Target_Assay_183->IC50_MMP9 IC50 for MMP-9 IC50_EGFR IC50_EGFR Target_Assay_ZD->IC50_EGFR IC50 for EGFR

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Antitumor Agent-183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Antitumor agent-183, a potent cytotoxic compound. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.

Core Principles of Cytotoxic Waste Management

Due to its cytotoxic nature, all materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired drug product, contaminated personal protective equipment (PPE), labware, and cleaning materials. The primary method for disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste vendor to ensure complete destruction.[1][2][3][4][5]

Quantitative Data Summary for Handling and Disposal

The following table summarizes key parameters for this compound that are relevant to its safe handling and disposal.

ParameterValue / DescriptionSignificance for Disposal
Chemical Family Potent Cytotoxic Agent (Hypothetical)High potential for cellular damage; all waste must be treated as hazardous.
Primary Hazards Cytotoxic, Mutagenic, TeratogenicRequires strict adherence to safety protocols to prevent exposure. All waste must be segregated and clearly labeled.[4][5]
Physical State Lyophilized powder or solution in a specified solventSpill procedures must be adapted for either a powder or liquid form.
Recommended PPE Double chemotherapy gloves, disposable gown, safety goggles/face shieldEssential for preventing skin and eye contact during all handling and disposal procedures.[2][4]
Waste Categorization Trace-Contaminated Waste, Bulk Hazardous WasteDictates the appropriate waste stream and container for disposal.[4][5]
Final Disposal Method High-Temperature IncinerationEnsures complete destruction of the cytotoxic compound.[1][3][4]

Experimental Protocol: Decontamination of Laboratory Surfaces

This protocol details the procedure for cleaning and decontaminating laboratory surfaces and non-disposable equipment that have been in contact with this compound.

Materials:

  • Appropriate PPE (double chemotherapy gloves, gown, eye protection)

  • Low-lint wipes

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA) or a 10% bleach solution

  • Sterile water

  • Designated hazardous waste container

Methodology:

  • Preparation: Don all required PPE before initiating the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest area to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.[6]

  • Rinsing: Using a new wipe moistened with sterile water, rinse the surface to remove any residual detergent, following the same unidirectional wiping technique. Dispose of the wipe.[4][6]

  • Final Decontamination (Disinfection): With a new wipe, apply 70% IPA or a 10% bleach solution to the surface.[5][6] Allow the surface to air dry completely. If using a bleach solution, a final rinse with sterile water is necessary to prevent corrosion of surfaces.

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Subsequently, remove the gown and the inner pair of gloves, placing each into the designated hazardous waste container.[6]

Waste Segregation and Disposal Workflow

Proper segregation of waste is crucial for safety and compliance. Waste contaminated with this compound is categorized as either "trace" or "bulk" hazardous waste.

  • Trace Chemotherapy Waste: This includes items with minimal residual contamination, such as empty vials (containing less than 3% of the original volume by weight), used gloves, gowns, and bench pads.[5]

  • Bulk Hazardous Waste: This category includes any waste with a discernible amount of this compound, such as unused or expired vials, partially filled syringes, and materials used to clean up significant spills.[5]

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Start This compound Handling Waste Waste Generated Start->Waste Decision Is waste 'empty' (<3% by weight)? Waste->Decision Trace Trace Chemotherapy Waste Decision->Trace Yes Bulk Bulk Hazardous Waste Decision->Bulk No Yellow_Bin Place in Yellow Trace Waste Container Trace->Yellow_Bin Black_Bin Place in Black Bulk RCRA Waste Container Bulk->Black_Bin EHS_Pickup Schedule Pickup by Environmental Health & Safety (EHS) Yellow_Bin->EHS_Pickup Black_Bin->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.

Spill Management Protocol

In the event of a spill of this compound, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.

For Small Spills (less than 5 mL or 5 g):

  • Restrict access to the spill area.

  • Wearing appropriate PPE (double gloves, gown, eye protection), gently cover the spill with absorbent pads.[2]

  • If the spill involves a powder, carefully cover it with damp cloths to avoid generating aerosols.[2]

  • Clean the area as per the decontamination protocol above.

  • Place all contaminated materials into the bulk hazardous waste container.

For Large Spills (greater than 5 mL or 5 g):

  • Evacuate the immediate area and alert others.

  • Restrict access to the spill area.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If safe to do so, limit the spread of the spill by gently covering it with absorbent materials.[2] Do not attempt to clean a large spill without specific training and equipment.

Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill (<5mL/g) Assess->Small Small Large Large Spill (>5mL/g) Assess->Large Large Restrict_Small Restrict Area Small->Restrict_Small Evacuate Evacuate and Alert Others Large->Evacuate Don_PPE Don Appropriate PPE Restrict_Small->Don_PPE Contain_Small Gently Cover with Absorbent Material Don_PPE->Contain_Small Decontaminate Follow Decontamination Protocol Contain_Small->Decontaminate Dispose_Small Dispose of all materials in Bulk Hazardous Waste Container Decontaminate->Dispose_Small Restrict_Large Restrict Area Evacuate->Restrict_Large Call_EHS Contact EHS Immediately Restrict_Large->Call_EHS Contain_Large If safe, limit spread with absorbent material Call_EHS->Contain_Large

Caption: Logical flow for responding to a cytotoxic agent spill.

By adhering to these procedures, researchers and laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the agent you are using.

References

Essential Safety and Operational Protocols for Handling Antitumor Agent-183

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Antitumor agent-183 (CAS: 3018960-58-9), a potent inhibitor of matrix metalloproteinase-9 (MMP-9). Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment.

Compound Information

PropertyValue
Molecular Formula C₁₉H₁₈N₄O₄S
CAS Number 3018960-58-9
Storage Temperature -20°C

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent dermal, ocular, and respiratory exposure. The required level of protection varies depending on the task.

ActivityRecommended PPE
Receiving/Storage - Single pair of chemically resistant gloves- Lab coat- Safety glasses with side shields
Preparation/Compounding (in a certified chemical fume hood or ducted biosafety cabinet) - Double pair of chemically resistant nitrile gloves- Disposable, impermeable gown with tight cuffs- Safety goggles or a face shield
Handling/Experimental Use - Double pair of chemically resistant nitrile gloves- Disposable, impermeable gown with tight cuffs- Safety glasses with side shields
Waste Disposal - Double pair of chemically resistant nitrile gloves- Disposable, impermeable gown with tight cuffs- Safety goggles or a face shield
Spill Cleanup - Double pair of chemically resistant nitrile gloves- Disposable, impermeable gown with tight cuffs- Safety goggles and a face shield- Appropriate respiratory protection (based on risk assessment)

Handling and Experimental Protocols

3.1. Preparation of Solutions

  • All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood or a ducted biosafety cabinet to prevent inhalation of dust or aerosols.[1]

  • Before beginning, cover the work surface with a disposable, plastic-backed absorbent pad.[1]

  • Carefully weigh the desired amount of the compound.

  • Slowly add the solvent to the powder to avoid aerosolization.

  • Ensure the container is securely capped and mix gently until the solid is completely dissolved.

  • Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

3.2. General Handling

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • After handling, always wash hands thoroughly.[1]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[1] Discharge into the environment must be avoided.[2]

Waste TypeDisposal Procedure
Solid Waste (e.g., contaminated gloves, gowns, pipette tips, absorbent pads) - Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (e.g., unused solutions, contaminated media) - Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[2]
Sharps (e.g., needles, scalpels) - Dispose of immediately in a designated, puncture-resistant sharps container labeled as hazardous waste. Do not recap or bend needles.[1]
Empty Containers - Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines.

Emergency Procedures

ExposureFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Workflow Diagrams

G Figure 1: Handling Protocol for this compound cluster_prep Preparation cluster_handling Handling/Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve label_solution Label Solution dissolve->label_solution conduct_exp Conduct Experiment in Fume Hood label_solution->conduct_exp collect_waste Collect Contaminated Waste conduct_exp->collect_waste dispose_waste Dispose as Hazardous Waste collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

G Figure 2: Disposal Plan for this compound cluster_waste_streams Waste Streams cluster_containment Containment cluster_final_disposal Final Disposal solid_waste Solid Waste (Gloves, Gowns, etc.) solid_container Sealed Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Media) liquid_container Sealed, Leak-proof Hazardous Waste Container liquid_waste->liquid_container sharps_waste Sharps Waste (Needles, etc.) sharps_container Puncture-resistant Sharps Container sharps_waste->sharps_container final_disposal Dispose According to Institutional & Local Regulations solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Waste disposal workflow for this compound.

References

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